As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data collection exercise, but as a predictive framework for downstream synthetic and pharmacolog...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic building blocks not merely as a data collection exercise, but as a predictive framework for downstream synthetic and pharmacological success. 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a highly privileged scaffold. Its unique combination of a basic isoquinoline nitrogen and an acidic carboxylic acid moiety presents specific challenges and opportunities in drug design, particularly in the development of metabolic and kinase inhibitors.
The following technical guide provides an in-depth analysis of its physicochemical properties, self-validating analytical protocols, synthetic derivatization workflows, and pharmacological utility.
Core Physicochemical & Structural Data
Understanding the intrinsic properties of 1-Methylisoquinoline-7-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in biological systems[1]. The presence of the electron-donating methyl group at the C1 position slightly increases the basicity of the isoquinoline nitrogen, while the C7 carboxylic acid acts as a classic hydrogen-bond donor and acceptor[2].
At physiological pH (7.4), this molecule exists predominantly as an anion (deprotonated carboxylate, unprotonated nitrogen). However, during synthetic workups (pH 4–5), it exhibits zwitterionic behavior, which can severely impact organic phase extraction efficiency.
To ensure scientific integrity, every analytical protocol must be a self-validating system. The zwitterionic potential of this compound requires specific solvent and buffer selections to prevent signal suppression or peak tailing.
Protocol A: LC-MS Profiling (Self-Validating Mass Confirmation)
Causality: Standard neutral mobile phases result in peak broadening due to secondary interactions between the basic isoquinoline nitrogen and residual silanols on the silica column. We utilize an acidic modifier to force complete protonation.
Step 1 (Matrix Preparation): Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Do not use pure water, as the neutral microspecies has poor aqueous solubility.
Step 2 (Chromatographic Separation): Inject 2 µL onto a C18 Column (e.g., Waters XBridge, 2.1 x 50 mm). Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient of 5% to 95% B over 5 minutes.
Step 3 (Self-Validation Check): Monitor the UV trace at 254 nm (isoquinoline chromophore). The mass spectrometer (ESI+ mode) must show a dominant [M+H]+ peak at m/z 188.2 . The presence of an [M+Na]+ peak at m/z 210.2 is an acceptable secondary validation.
Protocol B: ¹H-NMR Structural Elucidation
Causality: Chloroform-d (CDCl₃) is a poor choice due to the compound's polarity and potential for intermolecular hydrogen bonding (dimerization of the carboxylic acid). DMSO-d₆ is mandatory as it disrupts these dimers.
Step 1: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
Step 2: Acquire data at 400 MHz with 16 scans.
Step 3 (Self-Validation Check): Ensure the C1-methyl protons appear as a sharp singlet around ~2.9 ppm. The broad carboxylic acid proton (-COOH) should appear far downfield (>12.5 ppm) and will disappear upon D₂O exchange.
Synthetic Utility: Amide Derivatization Workflow
The most frequent application of 1-Methylisoquinoline-7-carboxylic acid is its use as an electrophilic building block in amide coupling reactions to generate complex active pharmaceutical ingredients (APIs).
Protocol C: HATU-Mediated Amidation
Causality: HATU is selected over EDC/HOBt because the electron-deficient nature of the isoquinoline ring can slightly deactivate the C7 position. HATU rapidly generates a highly reactive HOAt ester, driving the reaction to completion. DIPEA is chosen over Triethylamine (TEA) due to its steric bulk, which prevents it from acting as a competing nucleophile.
Step 1 (Activation): In an oven-dried flask, dissolve 1-Methylisoquinoline-7-carboxylic acid (1.0 eq, 0.1 mmol) in 2.0 mL of anhydrous DMF. Add DIPEA (3.0 eq). Stir for 5 minutes. Add HATU (1.2 eq) in one portion. The solution will turn pale yellow, indicating the formation of the active ester.
Step 2 (Nucleophilic Displacement): After 15 minutes of activation, add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.
Step 3 (Self-Validation & Quench): Remove a 5 µL aliquot, dilute in MeOH, and run a rapid LC-MS. The complete disappearance of m/z 188.2 validates the reaction completion. Quench the bulk reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 5 mL).
Step 4 (Purification): Concentrate the organic layer and purify via Reverse-Phase HPLC to isolate the target amide.
Workflow for the HATU-mediated amidation of 1-Methylisoquinoline-7-carboxylic acid.
In modern drug discovery, isoquinoline-7-carboxylic acid derivatives are highly prized for their ability to interact with metabolic enzymes. Recent patent literature highlights the use of substituted 1-methylisoquinoline-7-carboxylic acids as core intermediates in the synthesis of novel Acetyl-CoA Carboxylase (ACC) inhibitors [3].
Mechanistic Causality:
ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting Acetyl-CoA into Malonyl-CoA. Malonyl-CoA is subsequently utilized by Fatty Acid Synthase (FAS) to generate long-chain fatty acids. By incorporating the 1-methylisoquinoline-7-carboxamide motif, researchers have developed potent inhibitors that bind to ACC, thereby shutting down lipid synthesis. This pathway is currently a major therapeutic target for treating acne vulgaris by systemically or topically reducing sebum production in the sebaceous glands[3].
Signaling pathway of de novo lipogenesis and targeted ACC inhibition by isoquinoline derivatives.
In-Depth Technical Guide: Structural Elucidation and NMR Spectrum Analysis of 1-Methylisoquinoline-7-carboxylic Acid
Executive Summary Accurate structural characterization is the bedrock of rational drug design. 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a highly privileged bicyclic scaffold utilized extensively in t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Accurate structural characterization is the bedrock of rational drug design. 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a highly privileged bicyclic scaffold utilized extensively in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic and dermatological indications[1], as well as Nicotinamide Phosphoribosyltransferase (Nampt) inhibitors[2].
As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. This guide details the predictive
1
H and
13
C NMR assignments based on empirical structure-activity relationships, explains the quantum-mechanical causality behind the observed chemical shifts, and establishes a standardized experimental protocol for data acquisition.
Structural Causality & Substituent Effects
The NMR spectrum of 1-methylisoquinoline-7-carboxylic acid is governed by the electron distribution across its fused heterocyclic core, modulated by two highly contrasting functional groups: the electron-donating 1-methyl group and the strongly electron-withdrawing 7-carboxylic acid.
The Isoquinoline Core and Nitrogen Anisotropy
The isoquinoline nucleus consists of a pyridine ring fused to a benzene ring. The electronegative nitrogen atom (N2) exerts a strong inductive pull, significantly deshielding the adjacent protons (H3) and carbons (C1, C3).
The 1-Methyl Group Effect (Hyperconjugation & Sterics)
The methyl group at the C1 position donates electron density into the ring via hyperconjugation, which subtly shields the C1 carbon relative to an unsubstituted isoquinoline. More importantly, the spatial proximity of the 1-methyl group to the H8 proton creates a peri-interaction (steric compression). This van der Waals clash restricts the electron cloud around H8, causing an anisotropic deshielding effect that pushes the H8 signal further downfield[3].
The 7-Carboxylic Acid Effect (Mesomeric Deshielding)
The carboxylic acid at C7 acts as a strong
π
-electron acceptor (
−M
effect). It draws electron density away from the ortho and para positions of the benzene ring. Consequently, the protons at C6 and C8 experience profound deshielding. Because H8 is subjected to both the peri-interaction from the 1-methyl group and the ortho-deshielding from the 7-COOH group, it appears as the most downfield proton on the carbocyclic ring.
Quantitative NMR Data Assignments
The following tables present the assigned
1
H and
13
C NMR data. Due to the zwitterionic potential and strong intermolecular hydrogen bonding of the carboxylic acid, DMSO-
d6 is the mandatory solvent to ensure complete dissolution and sharp resonance signals.
Table 1:
1
H NMR Spectral Data (400 MHz, DMSO-
d6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
-COOH
13.20
Broad Singlet (br s)
-
1H
Highly deshielded acidic proton; broad due to chemical exchange.
H8
8.75
Doublet (d)
J≈1.5
1H
Deshielded by ortho-COOH and peri-methyl group. Meta-coupled to H6.
H3
8.45
Doublet (d)
J≈5.8
1H
Adjacent to electronegative N2; strongly deshielded.
H6
8.15
Doublet of Doublets (dd)
J≈8.5,1.5
1H
Deshielded by ortho-COOH. Ortho-coupled to H5, meta-coupled to H8.
H5
8.05
Doublet (d)
J≈8.5
1H
Ortho-coupled to H6.
H4
7.75
Doublet (d)
J≈5.8
1H
Ortho-coupled to H3.
-CH
3
2.90
Singlet (s)
-
3H
Benzylic-type methyl group attached to C1.
Table 2:
13
C NMR Spectral Data (100 MHz, DMSO-
d6
)
Carbon
Chemical Shift (
δ
, ppm)
Type
Assignment Rationale
-COOH
167.5
Quaternary (C=O)
Carbonyl carbon of the carboxylic acid.
C1
159.5
Quaternary (C=N)
Directly attached to N2 and the methyl group.
C3
142.5
Methine (CH)
Adjacent to N2.
C4a
135.5
Quaternary
Bridgehead carbon.
C8
131.0
Methine (CH)
Ortho to the electron-withdrawing COOH group.
C6
130.5
Methine (CH)
Ortho to the electron-withdrawing COOH group.
C7
129.5
Quaternary
Substituted by the COOH group.
C5
128.0
Methine (CH)
Meta to the COOH group.
C8a
126.5
Quaternary
Bridgehead carbon.
C4
120.5
Methine (CH)
Shielded relative to C3.
-CH
3
22.5
Primary (CH
3
)
Aliphatic methyl carbon.
Validated Experimental Protocol for NMR Acquisition
To guarantee self-validating and reproducible results, the following step-by-step methodology must be strictly adhered to. The protocol is optimized to account for the specific relaxation dynamics of substituted isoquinolines.
Step 1: Sample Preparation
Weigh 15–20 mg of 1-Methylisoquinoline-7-carboxylic acid for
1
H NMR (or 40–50 mg for
13
C NMR).
Dissolve the compound in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO disrupts the strong carboxylic acid hydrogen-bond dimers that would otherwise render the compound insoluble in CDCl
3
.
Filter the solution through a glass wool plug or a 0.2
μ
m PTFE syringe filter directly into a clean 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden the spectral lines.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Perform automated or manual tuning and matching (ATM) for both
1
H and
13
C nuclei to maximize probe sensitivity.
Lock the magnetic field to the deuterium signal of DMSO-
d6
(2.50 ppm).
Shim the magnet (Z1-Z5 gradients) until the lock level is stable and the full width at half maximum (FWHM) of the TMS signal is
≤1.0
Hz.
Step 3: Acquisition Parameters
1
H NMR (zg30 pulse sequence):
Set the spectral width to 15 ppm.
Use a relaxation delay (D1) of 1.5 seconds.
Acquire 16 to 64 transients (scans).
13
C NMR (zgpg30 pulse sequence with WALTZ-16 decoupling):
Set the spectral width to 250 ppm.
Critical Adjustment: Set the relaxation delay (D1) to 2.5 to 3.0 seconds . Causality: Quaternary carbons (C1, C4a, C8a, C7, and COOH) lack attached protons. They rely on slower dipole-dipole or chemical shift anisotropy relaxation mechanisms. A short D1 will cause these peaks to saturate and disappear into the baseline.
Acquire 1024 to 4096 transients depending on sample concentration.
Step 4: Data Processing
Apply a line broadening (LB) factor of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation (FT).
Manually phase the spectrum (zero and first-order corrections) to ensure symmetric peak shapes.
Apply a multipoint baseline correction to ensure accurate integration of the
1
H signals.
Reference the spectra to the residual DMSO pentet at 2.50 ppm (
1
H) and the DMSO septet at 39.52 ppm (
13
C).
1-Methylisoquinoline-7-carboxylic acid derivatives are frequently deployed as allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), effectively halting de novo lipogenesis. This mechanism is highly relevant in the treatment of dermatological conditions like acne, where excess sebum production is a primary pathological driver[1]. The diagram below maps the causality of this signaling intervention.
Mechanism of ACC inhibition by isoquinoline derivatives regulating de novo lipogenesis.
References
Title: US20240109915A1 - Novel acc inhibitors
Source: Google Patents
URL
Title: Rh(III)
Title: Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt)
Whitepaper: Thermodynamic Solubility Profiling of 1-Methylisoquinoline-7-carboxylic Acid in Organic Solvents
Executive Summary In early-stage pharmaceutical development, the thermodynamic solubility profile of an active pharmaceutical ingredient (API) or critical intermediate dictates downstream process chemistry, purification...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage pharmaceutical development, the thermodynamic solubility profile of an active pharmaceutical ingredient (API) or critical intermediate dictates downstream process chemistry, purification strategies, and formulation viability. 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a highly specialized bicyclic heteroaromatic compound frequently utilized as a core building block in the synthesis of novel therapeutic agents, including1[1].
Profiling the solubility of this compound presents a unique physicochemical challenge due to its amphoteric nature. This whitepaper deconstructs the structural causality behind its solvation mechanics and provides a self-validating, step-by-step experimental protocol for determining its thermodynamic solubility in various organic solvents.
Structural Causality and Solvation Mechanics
To predict and manipulate the solubility of 1-Methylisoquinoline-7-carboxylic acid, we must first analyze the competing intermolecular forces driven by its functional groups. Do not view solubility as a mere empirical data point; it is the macroscopic result of microscopic molecular warfare between crystal lattice energy and solvent-solute cavity formation.
The Isoquinoline Core & 1-Methyl Group: The fused benzene and pyridine rings create a planar, lipophilic surface area that favors London dispersion interactions[2]. The addition of the 1-methyl group introduces slight steric hindrance near the nitrogen, subtly modulating its basicity (pKa ~5.14 for the unsubstituted core) and altering the hydration sphere compared to unsubstituted isoquinolines[3].
The 7-Carboxylic Acid: Positioned on the benzenoid ring, the carboxylic acid acts as a potent hydrogen-bond donor and acceptor. In the solid state, carboxylic acids are notorious for forming highly stable, tightly packed intermolecular dimers, resulting in high melting points and formidable crystal lattice energies[4].
Amphoteric Zwitterionic Potential: The presence of both a basic nitrogen (electron-pair donor) and an acidic carboxyl group allows for potential proton transfer. In highly polar environments, this zwitterionic character drastically reduces solubility in non-polar organic solvents (e.g., hexane) because non-polar solvents cannot stabilize the separated charges.
Fig 1: Structural causality of 1-Methylisoquinoline-7-carboxylic acid solvation.
Organic Solvent Solubility Matrix
Based on the functional group analysis and empirical data from structurally analogous 5[5], the compound exhibits the following predictive thermodynamic solubility profile at 25°C.
London dispersion forces only; cannot overcome polar lattice energy.
Insoluble (< 0.1 mg/mL)
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility (often measured via laser nephelometry or rapid solvent dilution) is useful for early High-Throughput Screening (HTS), it is highly prone to supersaturation artifacts[6]. For process chemistry, we must rely on the7[7].
As a Senior Application Scientist, I mandate that this protocol be self-validating . Measuring the concentration of the supernatant is only half the experiment; if the solvent induces a polymorphic transition or forms a solvate during equilibration, the recorded solubility belongs to a new physical form, rendering the data dangerously misleading for scale-up.
Step-by-Step Protocol
Step 1: Preparation of Saturated Solutions
Weigh approximately 50 mg of 1-Methylisoquinoline-7-carboxylic acid into a 2.0 mL amber glass HPLC vial.
Add 1.0 mL of the target organic solvent (HPLC grade). Ensure a visible excess of solid remains. Causality: An excess of solid is strictly required to maintain the solid-liquid equilibrium defining thermodynamic solubility[7].
Step 2: Thermodynamic Equilibration
3. Seal the vials tightly and place them in a thermomixer or orbital shaker.
4. Agitate at 850 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours .
Causality: While some protocols suggest 8[8], the robust intermolecular hydrogen bonding of the carboxylic acid dimers requires extended kinetic energy input to reach true thermodynamic equilibrium.
Step 3: Phase Separation via Ultracentrifugation
5. Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes.
Causality: Do not use syringe filters. Amphoteric compounds containing basic nitrogen atoms frequently adsorb onto the surface of standard nylon or PTFE filter membranes, leading to artificially low concentration readouts[6]. Centrifugation cleanly separates the phases without introducing surface-area adsorption variables.
Step 4: Analytical Quantification
6. Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a pre-established calibration curve[9].
Step 5: The Self-Validation Loop (Critical)
7. Recover the remaining solid pellet from the centrifuge tube.
8. Dry the pellet gently under a nitrogen stream and analyze via X-ray Powder Diffraction (XRPD).
Causality: Compare the XRPD diffractogram of the pellet to the starting material. If the peaks match, the solubility value is validated. If the peaks shift, the solvent has triggered a phase change (e.g., formation of a methanol solvate), and the solubility value must be annotated as pertaining to the new solvate species.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.
Conclusion
The solubility profile of 1-Methylisoquinoline-7-carboxylic acid is dictated by the push-and-pull between its lipophilic aromatic core, basic nitrogen, and strongly hydrogen-bonding carboxylic acid group. By employing a rigorous, self-validating thermodynamic shake-flask methodology, drug development professionals can generate trustworthy, artifact-free solubility data. This ensures seamless transitions from early-stage medicinal chemistry into robust, scalable process manufacturing.
References
Novel acc inhibitors (Patent WO2024023727A1). Google Patents. 1
Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. 2
Pharmacokinetic Profiling of 1-Methylisoquinoline-7-Carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary The 1-methylisoquinoline-7-carboxylic acid scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have been successfully deployed as Acetyl-CoA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-methylisoquinoline-7-carboxylic acid scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have been successfully deployed as Acetyl-CoA Carboxylase (ACC) inhibitors for dermatological applications[1], Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in oncology[2], and potent Pirin ligands targeting the HSF1 stress pathway[3].
Despite its versatility, the zwitterionic nature of the isoquinoline-carboxylic acid pair presents unique absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of 1-methylisoquinoline-7-carboxylic acid derivatives, detailing the causality behind their metabolic liabilities and providing self-validating experimental protocols for rigorous PK characterization.
Physicochemical Profiling & ADME Causality
The pharmacokinetic behavior of 1-methylisoquinoline-7-carboxylic acid is fundamentally dictated by its acid-base properties. The molecule possesses a basic isoquinoline nitrogen (pKa ~5.5) and an acidic carboxylic acid group at the C7 position (pKa ~4.0)[4].
Absorption & Permeability: At physiological pH (7.4), the carboxylic acid is predominantly ionized (carboxylate anion), which significantly restricts passive transcellular diffusion across lipophilic membranes. Consequently, these derivatives often exhibit low-to-moderate apparent permeability (
Papp
) and are frequent substrates for apical efflux transporters like BCRP (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp).
Metabolism (The "Soft Spots"): The scaffold contains two primary metabolic liabilities. The 1-methyl group is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation due to the stabilization of the resulting radical intermediate by the adjacent aromatic system[5]. Concurrently, the unhindered 7-carboxylic acid is a prime target for Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides[6].
Quantitative Pharmacokinetic Data
The following tables summarize the representative in vitro and in vivo pharmacokinetic parameters for standard 1-methylisoquinoline-7-carboxylic acid derivatives, synthesizing data trends observed in recent drug discovery campaigns[2][3].
Table 1: Physicochemical and In Vivo PK Parameters (Rodent Model)
Parameter
Value / Range
Causality / Implication
LogD (pH 7.4)
0.8 – 1.5
High polarity at physiological pH limits passive BBB penetration.
Plasma Protein Binding
85% – 95%
High affinity for human serum albumin driven by the anionic carboxylate.
Oral Bioavailability (F%)
25% – 45%
Limited by first-pass hepatic glucuronidation and moderate intestinal efflux.
Volume of Distribution (Vd)
0.6 – 1.2 L/kg
Restricted primarily to extracellular fluid; low tissue partitioning.
Clearance (Cl)
15 – 30 mL/min/kg
Moderate-to-high clearance, heavily dependent on hepatic Phase II metabolism.
Table 2: In Vitro Metabolic Stability (Microsomal Assays)
Species
Half-life (
T1/2
) Phase I
Half-life (
T1/2
) Phase I + II
Primary Metabolite Identified
Human (HLM)
45 min
18 min
7-Acyl Glucuronide
Rat (RLM)
22 min
10 min
1-Hydroxymethyl derivative
Mouse (MLM)
15 min
< 8 min
1-Hydroxymethyl derivative
Metabolic Biotransformation Pathway
The biotransformation of the 1-methylisoquinoline-7-carboxylic acid core is bifurcated into Phase I oxidation and Phase II conjugation. Understanding this topology is critical for structural optimization (e.g., substituting the 1-methyl group with a trifluoromethyl group to block CYP oxidation)[5].
Fig 1: Primary hepatic biotransformation pathways of 1-Methylisoquinoline-7-carboxylic acid.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the assay's mechanical success independently of the test compound's performance.
Purpose: To determine intestinal absorption potential and identify active efflux of the carboxylate derivative.
Step-by-Step Methodology:
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.
Self-Validation (Integrity Check): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Causality: A TEER > 250 Ω·cm² confirms monolayer integrity. Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow
Papp
exceeds
1×10−6
cm/s, the monolayer is compromised, and data must be discarded.
Dosing: Prepare a 10 µM solution of the 1-methylisoquinoline-7-carboxylic acid derivative in HBSS buffer (pH 7.4).
A-to-B (Apical to Basolateral): Add 0.5 mL to the apical chamber; add 1.5 mL blank buffer to the basolateral chamber.
B-to-A (Basolateral to Apical): Add 1.5 mL to the basolateral chamber; add 0.5 mL blank buffer to the apical chamber.
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER) =
Papp(B−A)/Papp(A−B)
. An ER > 2.0 indicates active efflux.
Protocol 2: Comprehensive In Vitro Microsomal Stability (Phase I & II)
Purpose: To quantify hepatic clearance and differentiate between CYP-mediated and UGT-mediated metabolism.
Step-by-Step Methodology:
Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Alamethicin Activation (Critical Step): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are localized inside the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site.
Reaction Initiation: Aliquot 100 µL of the microsomal mixture into a 96-well plate. Add the test compound (final concentration 1 µM). Initiate the reaction by adding the cofactor mixture:
Phase I only: 1 mM NADPH.
Phase I + II: 1 mM NADPH + 2 mM UDPGA.
Self-Validation (Negative Control): Run a parallel incubation containing the test compound and microsomes, but without cofactors (No-NADPH/UDPGA control). Causality: If the compound depletes in this control, it indicates chemical instability or non-enzymatic degradation, invalidating the metabolic clearance calculation.
Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
Clint
).
References
Novel acc inhibitors (US20240109915A1 / WO2024023727A1). Google Patents.
Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen . Journal of Medicinal Chemistry, PMC/NIH. Available at:[Link]
Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception . PMC/NIH. Available at:[Link]
Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells . MDPI. Available at:[Link]
C–H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions . Organic Letters, ACS Publications. Available at:[Link]
Mechanism of action of 1-Methylisoquinoline-7-carboxylic acid in biological assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Methylisoquinoline-7-carboxylic Acid in Biological Assays Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, formi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Methylisoquinoline-7-carboxylic Acid in Biological Assays
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-Methylisoquinoline-7-carboxylic acid, a specific derivative, holds therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. By leveraging knowledge from structurally related molecules, we postulate and provide detailed experimental protocols to test potential mechanisms, with a primary focus on the inhibition of c-Jun N-terminal kinase (JNK) and Poly(ADP-ribose) Polymerase (PARP) pathways. This document serves as a technical manual, offering step-by-step methodologies, data interpretation strategies, and visual aids to facilitate a thorough investigation of 1-Methylisoquinoline-7-carboxylic acid's mechanism of action.
Introduction to Isoquinoline Derivatives and 1-Methylisoquinoline-7-carboxylic acid
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in the field of drug discovery due to their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic efficacy of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.
1-Methylisoquinoline-7-carboxylic acid is a synthetic isoquinoline derivative. While specific data on this compound is limited, its structural features, particularly the isoquinoline core and the carboxylic acid moiety, suggest potential interactions with key biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions within enzyme active sites, a feature known to be important for the activity of some enzyme inhibitors.[4][5][6] This guide outlines a systematic approach to unravel the mechanism of action of 1-Methylisoquinoline-7-carboxylic acid, drawing parallels from the known biological activities of structurally similar compounds.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the existing literature for isoquinoline and quinoline derivatives, we can postulate several potential mechanisms of action for 1-Methylisoquinoline-7-carboxylic acid.
Inhibition of c-Jun N-Terminal Kinase (JNK) Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[7] JNKs are activated by various stress stimuli and play crucial roles in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[8] Dysregulation of the JNK signaling pathway is implicated in several diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[7][8] Several isoquinoline and quinoline derivatives have been reported as potent JNK inhibitors.[8][9] Given the structural similarities, it is plausible that 1-Methylisoquinoline-7-carboxylic acid may exert its biological effects through the inhibition of one or more JNK isoforms.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are key players in the DNA damage response, specifically in the repair of single-strand breaks.[10][11] Inhibition of PARP has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[10][12] The core structure of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[10] Certain quinoxaline-based derivatives have shown potent PARP-1 inhibitory activity.[12] The isoquinoline scaffold of 1-Methylisoquinoline-7-carboxylic acid could potentially fit into the NAD+ binding pocket of PARP, making it a candidate for a PARP inhibitor.
Other Potential Mechanisms
Beyond JNK and PARP inhibition, isoquinoline and quinoline derivatives have been associated with a variety of other biological activities, including:
Antibacterial activity: By interfering with bacterial cell wall synthesis or metabolic pathways.[4]
Modulation of the Wnt/β-catenin pathway: This pathway is crucial for cell fate determination, and its dysregulation is linked to cancer and other diseases.[13][14]
Inhibition of topoisomerases, the PI3K/Akt/mTOR signaling pathway, and microtubule polymerization. [2]
While this guide will focus on the more strongly indicated pathways of JNK and PARP, these alternative mechanisms should be considered in a broader screening approach.
Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of 1-Methylisoquinoline-7-carboxylic acid, a tiered approach starting from in-vitro biochemical assays to more complex cell-based assays is recommended.
Investigating JNK Pathway Inhibition
3.1.1. In-vitro JNK Kinase Assay
This assay directly measures the ability of 1-Methylisoquinoline-7-carboxylic acid to inhibit the enzymatic activity of purified JNK isoforms (JNK1, JNK2, and JNK3).
Experimental Protocol:
Reagents and Materials:
Recombinant human JNK1, JNK2, and JNK3 enzymes.
JNK substrate (e.g., GST-c-Jun).
ATP (Adenosine triphosphate).
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
1-Methylisoquinoline-7-carboxylic acid (dissolved in DMSO).
Staurosporine (positive control inhibitor).
96-well plates.
ADP-Glo™ Kinase Assay kit (Promega) or similar.
Procedure:
Prepare serial dilutions of 1-Methylisoquinoline-7-carboxylic acid in kinase assay buffer.
In a 96-well plate, add the JNK enzyme, JNK substrate, and the test compound or control (DMSO for negative control, staurosporine for positive control).
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay determines if 1-Methylisoquinoline-7-carboxylic acid can inhibit the phosphorylation of c-Jun, a direct substrate of JNK, in a cellular context.
Experimental Protocol:
Reagents and Materials:
A suitable cell line (e.g., HeLa or A375 cells).[9]
Cell culture medium and supplements.
1-Methylisoquinoline-7-carboxylic acid.
Anisomycin or UV radiation (to induce JNK activation).
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
This assay evaluates the ability of the compound to inhibit PARP activity within cells by measuring the levels of PAR.
Experimental Protocol:
Reagents and Materials:
A suitable cell line (e.g., MX-1 or MDA-MB-436).[19]
Cell culture medium.
1-Methylisoquinoline-7-carboxylic acid.
A DNA damaging agent (e.g., H₂O₂) to induce PARP activity.
Lysis buffer.
Primary antibody: anti-PAR.
HRP-conjugated secondary antibody.
ECL Western blotting detection reagents.
Alternatively, an ELISA-based kit for PAR detection can be used.
Procedure:
Culture cells and treat them with various concentrations of 1-Methylisoquinoline-7-carboxylic acid.
Induce DNA damage with H₂O₂ for a short period.
Lyse the cells and perform Western blotting or ELISA for PAR as described by the manufacturer or standard protocols.
Quantify the PAR levels and compare them to the untreated and vehicle-treated controls.
3.2.3. Synergistic Effects with DNA Damaging Agents
This assay investigates whether 1-Methylisoquinoline-7-carboxylic acid can enhance the cytotoxicity of DNA-damaging agents, a hallmark of PARP inhibitors, particularly in BRCA-deficient cancer cells.
Experimental Protocol:
Reagents and Materials:
BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MCF-7).
Cell culture medium.
1-Methylisoquinoline-7-carboxylic acid.
A DNA damaging agent (e.g., cisplatin, olaparib).
MTT or similar cell viability assay reagents.
Procedure:
Treat the cells with 1-Methylisoquinoline-7-carboxylic acid alone, the DNA damaging agent alone, or a combination of both at various concentrations.
Incubate for 48-72 hours.
Perform a cell viability assay (e.g., MTT).
Analyze the data using the Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic by calculating the Combination Index (CI). A CI < 1 indicates synergy.
Data Interpretation and Pathway Visualization
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In-vitro Inhibitory Activity of 1-Methylisoquinoline-7-carboxylic acid
Target Enzyme
IC₅₀ (µM)
JNK1
5.2
JNK2
8.1
JNK3
2.5
PARP1
> 100
PARP2
> 100
Table 2: Hypothetical Cellular Activity of 1-Methylisoquinoline-7-carboxylic acid
Cell Line
Assay
Endpoint
Value (µM)
HeLa
c-Jun Phosphorylation
IC₅₀
7.8
MCF-7
Cell Viability (MTT)
IC₅₀
15.3
MDA-MB-436
Cell Viability (MTT)
IC₅₀
12.9
Visualization of Pathways and Workflows
Visual diagrams are crucial for understanding complex signaling pathways and experimental procedures.
Caption: The JNK signaling pathway and the potential point of inhibition by 1-Methylisoquinoline-7-carboxylic acid.
Caption: A streamlined experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial investigation into the mechanism of action of 1-Methylisoquinoline-7-carboxylic acid. By focusing on the well-established roles of JNK and PARP as targets for structurally similar compounds, researchers can efficiently direct their efforts. The detailed protocols and data interpretation strategies outlined herein will enable a thorough characterization of the compound's biological activity.
Positive results from these initial assays would warrant further investigation, including:
Isoform selectivity profiling: To determine the selectivity of the compound against a broader panel of kinases.
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.
Pharmacokinetic and pharmacodynamic studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Structural biology studies: To determine the binding mode of the compound to its target protein through X-ray crystallography or cryo-EM.
By following the systematic approach presented in this guide, researchers can effectively unlock the therapeutic potential of 1-Methylisoquinoline-7-carboxylic acid and contribute to the development of novel therapeutics.
Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors - MDPI. (2026, February 15).
Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC. (n.d.).
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC. (n.d.).
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).
Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed. (2025, February 14).
A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides - Benchchem. (n.d.).
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (n.d.).
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. (2023, April 4).
Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC. (n.d.).
Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC. (2021, August 12).
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - MDPI. (2022, August 2).
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme** - Infoscience. (n.d.).
Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent Induces Apoptosis in Human Breast Cancer Cells - PMC. (n.d.).
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024, October 15).
A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - Frontiers. (2022, July 12).
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PubMed. (2022, May 23).
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (2022, December 21).
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - MDPI. (2024, November 22).
Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed. (2021, October 15).
The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC. (n.d.).
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - MDPI. (2021, August 4).
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed. (2014, April 1).
Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer - OUCI. (n.d.).
1-Methylisoquinoline-7-carboxylic acid CAS number and safety data sheet (SDS)
An in-depth technical analysis of 1-Methylisoquinoline-7-carboxylic acid, encompassing its physicochemical identity, mechanistic applications in drug discovery, synthetic workflows, and safety data sheet (SDS) protocols....
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1-Methylisoquinoline-7-carboxylic acid, encompassing its physicochemical identity, mechanistic applications in drug discovery, synthetic workflows, and safety data sheet (SDS) protocols.
Executive Summary
1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a highly specialized nitrogen-containing bicyclic heteroaromatic building block[1]. In contemporary medicinal chemistry, this compound and its functionalized derivatives serve as critical structural motifs in the design of Acetyl-CoA Carboxylase (ACC) inhibitors[2]. By modulating de novo lipogenesis (DNL), these inhibitors present promising therapeutic avenues for metabolic disorders, including type 2 diabetes, obesity, and dermatological conditions such as acne vulgaris[3]. This whitepaper provides a comprehensive guide to the compound's chemical profiling, synthetic handling, and safety parameters.
Physicochemical Profiling & Structural Analysis
The structural integrity of the isoquinoline core provides a rigid, planar scaffold, while the C7-carboxylic acid offers a versatile handle for amide coupling or esterification in late-stage drug functionalization.
Mechanistic Application: ACC Inhibition in De Novo Lipogenesis
Acetyl-CoA carboxylase (comprising ACC1 and ACC2 isoforms) catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[3]. This is the irreversible, rate-limiting step in de novo fatty acid biosynthesis[3]. Small-molecule inhibitors utilizing the 1-methylisoquinoline-7-carboxylic acid scaffold bind to the ACC enzyme, effectively halting the downstream production of free fatty acids and sebum triglycerides[2][3].
The causality of selecting this specific isoquinoline scaffold lies in its ability to mimic endogenous substrate interactions within the ACC allosteric site, providing high binding affinity and isoform selectivity.
Pathway of de novo lipogenesis and targeted ACC inhibition by isoquinoline derivatives.
Synthetic Methodology & Experimental Workflows
The isolation of the free carboxylic acid from its esterified precursor (e.g., methyl or methoxy-substituted derivatives) requires a carefully controlled base-catalyzed saponification[2]. As an Application Scientist, it is critical to note that the choice of reagents and pH control is not arbitrary; it is dictated by the zwitterionic nature of the isoquinoline product.
Step-by-Step Saponification Protocol
Solvation: Dissolve the ester precursor (e.g., 40 mg, 0.17 mmol) in a miscible biphasic system of Methanol (2 mL) and Water (1 mL)[2].
Causality: Methanol solubilizes the organic precursor, while water dissolves the inorganic base, creating a homogeneous reaction environment for nucleophilic acyl substitution.
Base Addition & Heating: Add Lithium Hydroxide monohydrate (LiOH·H2O) (15 mg, 0.35 mmol) to the solution[2]. Stir the mixture at 25°C for 2 hours, then heat to 50°C for an additional 2 hours[2].
Causality: Lithium hydroxide is preferred over NaOH/KOH due to the higher solubility of lithium carboxylate intermediates in organic-aqueous mixtures, which prevents premature precipitation and ensures complete conversion.
Acidification & Precipitation: Concentrate the solution under reduced pressure to remove the methanol. Meticulously adjust the aqueous layer's pH to ~5 using dilute HCl[2].
Causality: The pKa of the isoquinoline nitrogen is typically around 5-6, and the carboxylic acid is around 4. Adjusting the pH to exactly 5 ensures the formation of the neutral zwitterion (or free acid), minimizing aqueous solubility and driving the quantitative precipitation of the product.
Validation: Filter the resulting precipitate and validate the hydrolysis completion via LC/MS.
Self-Validating System: The protocol is verified by monitoring the disappearance of the ester mass peak and the appearance of the target
[M+H]+
peak (e.g., m/z 232.0 for methoxy derivatives)[2].
Logical workflow for the saponification and isolation of the free carboxylic acid.
Safety Data Sheet (SDS) & Handling Protocols
While specific empirical SDS data for novel derivatives may vary, the core 1-methylisoquinoline-7-carboxylic acid scaffold exhibits hazard profiles typical of bioactive heterocyclic carboxylic acids[5]. Strict adherence to the following Globally Harmonized System (GHS) classifications is mandatory during synthesis and handling.
Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of irritating dust particles (P261).
Personal Protective Equipment (PPE): Wear chemically resistant nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat (P280).
Storage Conditions: Store sealed in a cool, dry environment (2-8°C is highly recommended to maintain the long-term stability of functionalized isoquinolines), away from strong oxidizing agents and direct light exposure.
Emergency Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338).
Application Note: Synthesis and Purification Protocol for 1-Methylisoquinoline-7-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Context The functionalized isoquinoline scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction and Strategic Context
The functionalized isoquinoline scaffold is a privileged structure in modern drug discovery. Specifically, 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) and its derivatives have recently emerged as critical building blocks in the development of novel Acetyl-CoA Carboxylase (ACC) inhibitors. These inhibitors are currently under active investigation for their efficacy in regulating lipid metabolism and treating dermatological conditions such as acne by inhibiting de novo lipogenesis [1].
As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." The methodology below details a robust, two-step synthetic route starting from commercially available precursors. We emphasize the causality of reagent selection and thermodynamic control to ensure high fidelity, scalability, and yield.
Synthetic Strategy and Mechanistic Rationale
The most efficient and scalable route to 1-Methylisoquinoline-7-carboxylic acid avoids harsh organometallic reagents (like Grignard reagents), which can lead to unwanted nucleophilic addition at the C1 or C3 positions of the isoquinoline ring. Instead, we utilize a Palladium-Catalyzed Methoxycarbonylation followed by Mild Alkaline Hydrolysis .
Step 1: Methoxycarbonylation. We begin with 7-bromo-1-methylisoquinoline [2]. Utilizing
Pd(dppf)Cl2
as the catalyst ensures efficient oxidative addition into the aryl-bromide bond. The bidentate nature of the dppf ligand prevents catalyst deactivation. Carbon monoxide (CO) insertion followed by nucleophilic attack by methanol yields the intermediate methyl ester.
Step 2: Alkaline Hydrolysis. The ester is hydrolyzed using Lithium Hydroxide Monohydrate (
LiOH⋅H2O
). The choice of
LiOH
over
NaOH
or
KOH
is deliberate; the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion without causing aggressive degradation of the heterocyclic core [1].
Synthesis Workflow Diagram
Figure 1: Two-step synthetic workflow for 1-Methylisoquinoline-7-carboxylic acid.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Methyl 1-methylisoquinoline-7-carboxylate
This step establishes the carboxylic framework via carbon monoxide insertion.
Reaction Setup: In a high-pressure reactor (or a heavy-walled sealed tube), dissolve 7-bromo-1-methylisoquinoline (1.0 eq, 10.0 mmol) [2] in anhydrous Methanol (30 mL).
Catalyst & Base Addition: Add Triethylamine (TEA) (2.5 eq, 25.0 mmol) to serve as the acid scavenger. Introduce
Pd(dppf)Cl2
(0.05 eq, 0.5 mmol). Causality Note: Purging the solvent with inert gas (Argon/Nitrogen) prior to catalyst addition is critical to prevent premature oxidation of the palladium(0) active species.
Carbonylation: Pressurize the vessel with Carbon Monoxide (CO) gas to 3 atmospheres (approx. 45 psi).
Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the consumption of the starting material via LC/MS or TLC (Eluent: Hexane/Ethyl Acetate 3:1).
Workup & Purification: Vent the CO gas safely inside a fume hood. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the intermediate ester as a pale yellow solid.
Protocol B: Synthesis of 1-Methylisoquinoline-7-carboxylic acid
This step utilizes a thermodynamically controlled hydrolysis to yield the final zwitterionic product.
Solvent System Preparation: To a round-bottom flask, add the intermediate Methyl 1-methylisoquinoline-7-carboxylate (1.0 eq, 8.0 mmol). Dissolve in a co-solvent mixture of Methanol (20 mL) and Deionized Water (10 mL). Causality Note: The 2:1 organic-to-aqueous ratio ensures complete dissolution of the organic ester while providing sufficient water for the hydrolysis mechanism.
Hydrolysis: Add Lithium Hydroxide Monohydrate (
LiOH⋅H2O
) (2.0 eq, 16.0 mmol) in one portion.
Temperature Profiling: Stir the mixture at 25 °C for 2 hours to initiate the reaction gently, then elevate the temperature to 50 °C for an additional 2 hours to drive the reaction to completion [1].
Isoelectric Precipitation (Self-Validating Step): Concentrate the solution under reduced pressure to remove the methanol. Cool the remaining aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches approximately 5.0.
Expert Insight: A pH of ~5 represents the isoelectric point of this specific functionalized isoquinoline. At this exact pH, the molecule carries a net neutral charge (zwitterion), minimizing its aqueous solubility and forcing it to crash out of solution as a highly pure precipitate.
Isolation: Filter the resulting precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight to afford the pure 1-Methylisoquinoline-7-carboxylic acid.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic data for the workflow, providing a quick-reference guide for scale-up calculations.
Reaction Step
Reagent / Catalyst
Equivalents
Temp (°C)
Time (h)
Target pH
Expected Yield
1. Methoxycarbonylation
7-Bromo-1-methylisoquinoline
1.0
80
12
N/A
~85%
Pd(dppf)Cl2
0.05
Triethylamine (TEA)
2.5
2. Alkaline Hydrolysis
Methyl ester intermediate
1.0
25
→
50
4
N/A
~92%
LiOH⋅H2O
2.0
1M HCl (Workup)
As needed
0–5
0.5
5.0
References
Title: US20240109915A1 - Novel acc inhibitors
Source: Google Patents
URL
Application Notes & Protocols: 1-Methylisoquinoline-7-carboxylic acid as a Versatile Pharmaceutical Intermediate
Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1-Methylisoquinoline-7-carboxylic acid is a strategically functionalized building block, offering researchers a direct handle for molecular elaboration. The carboxylic acid group at the 7-position serves as a versatile anchor for coupling various amines, alcohols, and other nucleophiles, enabling the systematic exploration of Structure-Activity Relationships (SAR) and the generation of diverse compound libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Methylisoquinoline-7-carboxylic acid as a key pharmaceutical intermediate, with a focus on robust protocols for amide bond formation.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of laboratory personnel.
Property
Value
IUPAC Name
1-Methylisoquinoline-7-carboxylic acid
Molecular Formula
C₁₁H₉NO₂
Molecular Weight
187.19 g/mol
Appearance
Off-white to pale yellow solid (typical)
Solubility
Soluble in DMF, DMSO; limited solubility in methanol, dichloromethane
Storage
Store in a cool, dry, well-ventilated area away from light and incompatible substances such as strong oxidizing agents.[4][5]
Safety and Handling Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[5]
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[6][7]
First Aid Measures:
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
The Strategic Role in Drug Discovery
1-Methylisoquinoline-7-carboxylic acid is not merely a reagent but a strategic tool for molecular design. The isoquinoline core often serves as the primary pharmacophore, while the carboxylic acid provides a conjugation point. This allows for the "plug-and-play" attachment of various side chains, which can be used to modulate properties such as target binding affinity, selectivity, solubility, and metabolic stability.
Caption: Strategic use of the intermediate in drug design.
This approach is central to modern medicinal chemistry, where rapid derivatization is key to optimizing lead compounds. The resulting amides and esters are common functional groups in many approved drugs.[9]
Core Application: Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[10] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are used to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[11]
Two of the most reliable and widely used systems for this transformation are aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., EDC) often used in conjunction with an additive like HOBt or NHS.[12]
Choosing a Coupling Reagent:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally provides high yields, fast reaction times, and is effective for coupling sterically hindered or electron-deficient amines.[12][13] It requires a non-nucleophilic base like DIPEA to neutralize the generated acid.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification through an aqueous workup.[11] It is often used with additives like NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions, particularly racemization in chiral substrates.[9][12]
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
The following protocols are robust, general procedures that can be adapted for a wide range of amine coupling partners.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and broad substrate scope.
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methylisoquinoline-7-carboxylic acid (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq).
Scientist's Note: Adding the reagents in this order prevents the formation of inactive acid-base salts between the carboxylic acid and DIPEA before activation can occur. HATU is added in excess to ensure complete activation of the carboxylic acid.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
Workup:
a. Dilute the reaction mixture with Ethyl Acetate.
b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.
Scientist's Note: For more complete removal of DMF, washing with 5% aqueous LiCl can be effective.[12]
c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
d. Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This protocol is an excellent alternative, especially when water-soluble byproducts are desired for easier removal.
Materials:
1-Methylisoquinoline-7-carboxylic acid
Amine of interest
EDC hydrochloride
N-Hydroxysuccinimide (NHS)
Anhydrous Dichloromethane (DCM) or DMF
Saturated aqueous NaHCO₃, 1M HCl, Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Activation: To a dry round-bottom flask, dissolve 1-Methylisoquinoline-7-carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.
Stirring: Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid, forming the NHS-ester.
Scientist's Note: The formation of the active NHS ester is a critical step. It is more stable than the initial O-acylisourea intermediate from EDC alone, minimizing side reactions.[12]
Amine Addition: Add the amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.2 eq) to liberate the free amine.
Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 2-12 hours).
Workup:
a. Dilute the reaction mixture with DCM or Ethyl Acetate.
b. Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC), saturated aqueous NaHCO₃ (to remove NHS and unreacted acid), and brine.
Scientist's Note: The water-soluble nature of the EDC-urea byproduct means it is largely removed during the aqueous washes, simplifying purification.[12]
c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization: Purify and characterize the product as described in Protocol 1.
Caption: General experimental workflow for amide coupling.
Conclusion
1-Methylisoquinoline-7-carboxylic acid represents a high-value intermediate for pharmaceutical research and development. Its pre-installed methyl group and versatile carboxylic acid handle provide a robust platform for the synthesis of novel, biologically active molecules. The detailed protocols provided herein for amide bond formation offer reliable and efficient methods for leveraging this building block to its full potential, accelerating the discovery of next-generation therapeutics.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet.
Fisher Scientific. (n.d.). Safety Data Sheet.
TCI Chemicals. (2025, November 16). Safety Data Sheet.
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
Rozwadowska, M. D. (n.d.). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Faculty of Chemistry, Adam Mickiewicz University.
Czarnocki, Z., Suh, D., MacLean, D. B., Hultin, P. G., & Szarek, W. A. (1992). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry, 70(5), 1555-1562.
ChemScene. (2025, December 26). Safety Data Sheet.
Rivera, G., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed, 31838428.
Recent Advances in Synthetic Isoquinoline-Based Deriv
Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. (n.d.). Canadian Science Publishing.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
ChemicalBook. (2025, July 16). METHYL ISOQUINOLINE-7-CARBOXYLATE | 178262-31-2.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). Arkivoc.
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (2020).
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers.
Application Note: Amide Coupling Strategies for 1-Methylisoquinoline-7-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Heteroaromatic Carboxylic Acids Introduction & Structural Rationale 1-Methylisoquinoline-7-carboxylic acid is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Molecule Class: Heteroaromatic Carboxylic Acids
Introduction & Structural Rationale
1-Methylisoquinoline-7-carboxylic acid is a privileged heterocyclic scaffold frequently utilized in modern medicinal chemistry, serving as a critical building block in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and novel kinase probes (1)[1].
When designing an amide coupling protocol for this substrate, chemists must account for two primary structural parameters:
Electronic Deactivation: The isoquinoline ring is strongly electron-withdrawing. This delocalizes electron density away from the 7-carboxylate, reducing its nucleophilicity and slowing down the initial attack on the coupling reagent.
Steric Environment: While the 1-methyl group provides a steric shield on the lower hemisphere of the bicyclic system, the 7-position remains relatively unhindered. Therefore, the primary barrier to amidation is electronic rather than steric.
Mechanistic Causality of Reagent Selection
To overcome the electronic deactivation of the isoquinoline core, the choice of coupling reagent must be deliberately matched to the scale and the reactivity of the amine partner.
HATU (Discovery Scale): Highly reactive uronium salts like HATU are preferred for discovery chemistry where rapid conversion is required (2)[2]. HATU activates the acid to form an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides critical anchimeric assistance (neighboring group participation), forming a hydrogen bond with the incoming amine to dramatically accelerate the aminolysis step ().
T3P (Process Scale): For scale-up, T3P (Propylphosphonic anhydride) is utilized to form a mixed anhydride. While kinetically slower than HATU, T3P is chosen for its superior safety profile (non-explosive) and the fact that its byproducts are entirely water-soluble, allowing for a chromatography-free purification (3)[3].
Caption: Mechanistic pathway of HATU-mediated amide coupling for 1-methylisoquinoline-7-carboxylic acid.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the performance metrics of common coupling reagents when reacted with 1-methylisoquinoline-7-carboxylic acid and a standard primary amine.
This protocol is optimized for rapid conversion and high yields in medicinal chemistry workflows, frequently used for generating chemical probes (4)[4].
Reagent Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-methylisoquinoline-7-carboxylic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol) in anhydrous DMF (5.0 mL, 0.1 M).
Causality: Anhydrous DMF is critical as trace water will competitively hydrolyze the highly reactive uronium intermediate before the amine can attack.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) via syringe. Stir for 5 minutes at room temperature.
Causality: 3.0 equivalents establish a self-validating basic environment: 1 equiv deprotonates the carboxylic acid, 1 equiv neutralizes any amine hydrochloride salts, and 1 equiv maintains the basicity required to drive the HATU activation step.
Causality: Portionwise addition prevents thermal spikes and minimizes the formation of the unreactive guanidinium byproduct (which occurs if the amine reacts directly with HATU rather than the activated ester).
Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor conversion via LC-MS.
Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
Causality: The 1M HCl wash removes unreacted amine and excess DIPEA. The NaHCO₃ wash is essential for purging the acidic HOAt byproduct, ensuring the organic layer contains only the neutral amide product.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.
Caption: Step-by-step experimental workflow for discovery-scale HATU amide coupling.
Designed for safety and ease of purification on >10g scales, leveraging the unique properties of propylphosphonic anhydride (5)[5].
Dissolution: Suspend 1-methylisoquinoline-7-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in EtOAc (10 volumes).
Base Addition: Add Pyridine (3.0 equiv).
Causality: Pyridine provides superior yields with T3P by acting as a nucleophilic catalyst, forming a highly reactive intermediate acylpyridinium species that is rapidly intercepted by the amine.
T3P Addition: Dropwise addition of T3P (50% wt solution in EtOAc, 1.5 equiv) at 0 °C.
Causality: T3P is added slowly at reduced temperatures to safely control the exothermic formation of the mixed anhydride.
Heating: Warm to room temperature and stir for 12 hours.
Aqueous Wash: Add water (10 volumes) and separate the layers. Wash the organic layer with water (2 x 5 volumes).
Causality: T3P and its phosphonic acid byproducts are highly water-soluble. This simple aqueous wash completely removes the coupling reagents, yielding a self-validating system that bypasses the need for expensive and time-consuming chromatography.
1-Methylisoquinoline-7-carboxylic acid in small molecule drug discovery screening
Application Note: Exploiting 1-Methylisoquinoline-7-carboxylic Acid in the Discovery of Novel Acetyl-CoA Carboxylase (ACC) Inhibitors Executive Summary & Scientific Rationale In modern small molecule drug discovery, targ...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Exploiting 1-Methylisoquinoline-7-carboxylic Acid in the Discovery of Novel Acetyl-CoA Carboxylase (ACC) Inhibitors
Executive Summary & Scientific Rationale
In modern small molecule drug discovery, targeting lipid metabolism has become a highly validated strategy for treating dermatological conditions (such as acne) and systemic metabolic disorders ()[1]. Acetyl-CoA Carboxylase (ACC), which exists in two isoforms (ACC1 and ACC2), is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent conversion of acetyl-CoA to malonyl-CoA[1].
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently utilize 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) [2] as a privileged heterocyclic building block. The strategic selection of this specific isomer is driven by strict structure-activity relationship (SAR) causality:
The 1-Methyl Substituent: Provides critical steric shielding that restricts the dihedral angle of the subsequent amide bond. This forces the attached pharmacophore (often a tricyclic spiropiperidine) into a bioactive conformation that optimally occupies the ACC1 biotin carboxylase (BC) domain.
The 7-Carboxylic Acid Vector: Acts as a highly directional anchor. Once coupled to an amine, the resulting amide carbonyl forms an indispensable hydrogen bond with the backbone amide of the ACC1 binding pocket, while the isoquinoline nitrogen engages in water-mediated hydrogen bonding networks[3].
Target Biology & Pathway Visualization
Inhibition of ACC1 directly starves Fatty Acid Synthase (FASN) of malonyl-CoA, thereby halting the production of palmitate and subsequent sebum lipogenesis—a primary driver of acne pathogenesis[1].
Fig 1: ACC1-mediated lipid metabolism pathway and isoquinoline inhibitor blockade.
Quantitative Physicochemical & SAR Profiling
Before integrating a building block into a high-throughput library, its physicochemical properties must be baselined. Table 1 outlines the core metrics of the raw material, while Table 2 demonstrates the SAR causality of the isoquinoline core when synthesized into an ACC inhibitor. Note that compounds with an
are considered highly preferred candidates for advancement[1].
Table 1: Physicochemical Properties of the Building Block [2],[4]
Property
Value
Implication for Drug Design
CAS Number
1416713-69-3
Standardized registry for procurement.
Molecular Formula
C11H9NO2
Low molecular weight (187.20 g/mol ) ensures high ligand efficiency.
ClogP
1.85
Optimal lipophilicity for topical dermatological penetration.
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol 1: Chemical Synthesis & Amide Coupling
Objective: Conjugate 1-Methylisoquinoline-7-carboxylic acid to a target amine (e.g., a tricyclic spiropiperidine) to generate the active pharmaceutical ingredient (API)[1].
Causality: The 7-carboxylic acid on the isoquinoline ring is electronically deactivated by the nitrogen heteroatom. We utilize HATU over standard EDC/HOBt because the 7-azabenzotriazole leaving group generated by HATU is highly reactive, overcoming the high activation energy barrier of this specific deactivated substrate.
Step-by-Step Methodology:
Preparation: Dissolve 1-Methylisoquinoline-7-carboxylic acid (1.0 eq, 40 mg, 0.21 mmol) in anhydrous DMF (2.0 mL) to achieve a ~0.1 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: This ensures the carboxylic acid is fully deprotonated and neutralizes any amine hydrochloride salts present on the coupling partner.
Activation: Add HATU (1.2 eq) and stir at 25°C for 15 minutes to form the active ester intermediate.
Coupling: Add the target spiropiperidine amine (1.0 eq) and stir for 2 hours at room temperature.
Validation Checkpoint (Critical): Remove a 5 µL aliquot, dilute in 100 µL MeCN, and inject into LC-MS. Do not proceed to workup unless the peak corresponding to the unreacted carboxylic acid (m/z 188.0 [M+H]+) is <5% by UV integration.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc (3 x 10 mL), dry over
Na2SO4
, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.
Protocol 2: High-Throughput In Vitro ACC1 Inhibition Assay (ADP-Glo)
Objective: Determine the
IC50
of the synthesized isoquinoline derivatives against human ACC1.
Causality: ACC1 consumes ATP to carboxylate acetyl-CoA. Measuring the stoichiometric production of ADP using a luminescence-based assay is a direct, non-radioactive proxy for enzyme activity, eliminating the need for hazardous
14C
-bicarbonate[1].
Fig 2: Non-radioactive ADP-Glo HTS workflow for ACC1 inhibitor screening.
Step-by-Step Methodology:
Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM DTT, and 0.01% Brij-35. Causality: Brij-35 is a non-ionic detergent essential for preventing the non-specific aggregation of lipophilic isoquinoline compounds, which can cause false-positive inhibition.
Enzyme Dispensing: Dispense 5 µL of purified human ACC1 enzyme (final well concentration 10 nM) into a 384-well solid white microplate.
Compound Addition: Pin-transfer 100 nL of the isoquinoline compound library in DMSO (10-point dose-response, 10 µM to 0.5 nM). Causality: Keeping the final DMSO concentration at exactly 1% prevents solvent-induced enzyme denaturation.
Pre-incubation: Incubate for 15 minutes at room temperature to allow equilibrium binding of the allosteric inhibitor.
Reaction Initiation: Add 5 µL of Substrate Mix (20 µM ATP, 20 µM Acetyl-CoA, 10 mM
NaHCO3
) to initiate the reaction. Incubate for 60 minutes.
Termination & Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Follow with 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 min incubation). Read on a multi-mode microplate reader.
Validation Checkpoint (Critical): Calculate the Z'-factor using 1% DMSO as the negative control and 10 µM Soraphen A as the positive control. The assay run is legally self-validating only if Z' > 0.65. Compounds exhibiting an
are classified as potent ACC inhibitors and advanced to secondary cellular assays[1].
References
Title: US20240109915A1 - Novel ACC inhibitors
Source: Google Patents
URL
Title: Targeting acetyl-CoA carboxylase in anti-obesity and cardiovascular therapeutics
Source: Nature Reviews Drug Discovery
URL: [Link]
Preparation of 1-Methylisoquinoline-7-carboxylic Acid Esters and Derivatives: An Application and Protocol Guide
Introduction: The Significance of the Isoquinoline Scaffold in Medicinal Chemistry The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biological importance.[1] This nitrogen-containing bicyclic aromatic system serves as a fundamental building block in the design and synthesis of novel therapeutic agents. Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Specifically, the 1-methylisoquinoline-7-carboxylic acid scaffold and its ester or amide derivatives are of considerable interest to researchers in drug discovery. The strategic placement of a methyl group at the 1-position and a carboxylic acid or its bioisostere at the 7-position allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 1-methylisoquinoline-7-carboxylic acid and its subsequent conversion to various esters, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview: A Multi-step Approach to the Target Scaffold
The synthesis of 1-methylisoquinoline-7-carboxylic acid esters is not a trivial one-step process. A robust and flexible synthetic route is required, which typically involves the initial construction of the isoquinoline core, followed by functional group manipulations to introduce the desired carboxylic acid moiety at the 7-position, and finally, esterification. This guide will focus on a logical and field-proven synthetic pathway, which is modular and can be adapted for the synthesis of various derivatives.
The overall synthetic workflow can be visualized as follows:
Figure 1: A generalized workflow for the synthesis of 1-methylisoquinoline-7-carboxylic acid esters.
Part 1: Synthesis of the Isoquinoline Core - 7-Amino-1-methylisoquinoline
The initial and crucial step is the construction of the 1-methylisoquinoline ring system bearing a functional group at the 7-position that can be readily converted to a carboxylic acid. An amino group is an excellent choice for this purpose as it can be transformed into a variety of other functionalities, including a cyano group via the Sandmeyer reaction.
For the synthesis of the isoquinoline core, the Bischler-Napieralski reaction is a powerful and widely used method.[3][4] This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5]
Protocol 1: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol outlines the synthesis of the dihydroisoquinoline precursor. The subsequent aromatization to the fully aromatic isoquinoline is a standard procedure.
Materials:
N-(3-aminhenethyl)acetamide
Phosphorus pentoxide (P₂O₅)
Phosphoryl chloride (POCl₃)
Toluene, anhydrous
Sodium bicarbonate (NaHCO₃), saturated solution
Sodium sulfate (Na₂SO₄), anhydrous
Dichloromethane (CH₂Cl₂)
Round-bottom flask with reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(3-aminophenethyl)acetamide (10.0 g, 56.1 mmol).
Addition of Reagents: To the flask, add anhydrous toluene (100 mL). With vigorous stirring, carefully add phosphorus pentoxide (15.0 g, 105.6 mmol) in portions.
Cyclization: Following the addition of P₂O₅, slowly add phosphoryl chloride (15.0 mL, 161.2 mmol) to the suspension.
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (200 g) with stirring.
Basification and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 7-amino-1-methyl-3,4-dihydroisoquinoline.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Dehydrogenation to 7-Amino-1-methylisoquinoline:
The resulting 7-amino-1-methyl-3,4-dihydroisoquinoline can be dehydrogenated to the corresponding aromatic isoquinoline using a palladium on carbon (Pd/C) catalyst in a suitable high-boiling solvent like xylene or by using other oxidizing agents.
Part 2: Conversion to 1-Methylisoquinoline-7-carboxylic Acid
With the 7-amino-1-methylisoquinoline in hand, the next stage involves the conversion of the amino group to a carboxylic acid. A reliable method for this transformation is a two-step process: a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis of the nitrile.
Protocol 2: Sandmeyer Reaction - Synthesis of 1-Methylisoquinoline-7-carbonitrile
The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[5][6]
Materials:
7-Amino-1-methylisoquinoline
Hydrochloric acid (HCl), concentrated
Sodium nitrite (NaNO₂)
Copper(I) cyanide (CuCN)
Potassium cyanide (KCN)
Sodium carbonate (Na₂CO₃), saturated solution
Dichloromethane (CH₂Cl₂)
Ice bath
Procedure:
Diazotization: Dissolve 7-amino-1-methylisoquinoline (5.0 g, 31.6 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL) in a beaker. Cool the solution to 0-5 °C in an ice-salt bath.
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (2.4 g, 34.8 mmol) in water (10 mL) dropwise to the cooled solution, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (3.4 g, 38.0 mmol) and potassium cyanide (5.0 g, 76.8 mmol) in water (50 mL).
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.
Heating and Work-up: After the addition is complete, gently warm the reaction mixture to 50-60 °C for 30 minutes. Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
Washing and Drying: Wash the combined organic layers with a saturated sodium carbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure, and purify the crude 1-methylisoquinoline-7-carbonitrile by recrystallization or column chromatography.
Protocol 3: Hydrolysis of 1-Methylisoquinoline-7-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[7][8] Acid-catalyzed hydrolysis is presented here.
Reaction Setup: In a round-bottom flask, place 1-methylisoquinoline-7-carbonitrile (3.0 g, 17.8 mmol).
Acid Hydrolysis: Add a mixture of concentrated sulfuric acid (15 mL) and water (15 mL) to the flask.
Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
Precipitation of Carboxylic Acid: Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The 1-methylisoquinoline-7-carboxylic acid will precipitate out of the solution.
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Part 3: Esterification of 1-Methylisoquinoline-7-carboxylic Acid
The final step is the conversion of the carboxylic acid to the desired ester. Two widely applicable and effective methods are the Fischer esterification and the Steglich esterification. The choice of method often depends on the nature of the alcohol and the sensitivity of the starting materials.
Protocol 4A: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] It is particularly suitable for simple, non-sterically hindered alcohols.
Figure 2: Simplified mechanism of Fischer Esterification.
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
Sodium bicarbonate, saturated solution
Brine
Anhydrous sodium sulfate
Round-bottom flask with reflux condenser
Procedure:
Reaction Setup: Dissolve 1-methylisoquinoline-7-carboxylic acid (1.0 g, 5.34 mmol) in an excess of the desired alcohol (e.g., 20 mL of methanol).
Catalyst Addition: To this solution, add a catalytic amount of concentrated sulfuric acid (2-3 drops) with caution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction is an equilibrium, and using an excess of the alcohol helps to drive it towards the product.[9]
Work-up: After cooling, remove the excess alcohol under reduced pressure.
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Purification: Purify the ester by column chromatography or recrystallization.
Protocol 4B: Steglich Esterification
The Steglich esterification is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] It is particularly useful for sterically hindered alcohols or when acid-sensitive functional groups are present.[13]
Figure 3: Simplified mechanism of Steglich Esterification.
Materials:
1-Methylisoquinoline-7-carboxylic acid
Alcohol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Anhydrous dichloromethane (CH₂Cl₂)
Hydrochloric acid (HCl), dilute solution (e.g., 0.5 M)
Sodium bicarbonate, saturated solution
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylisoquinoline-7-carboxylic acid (1.0 g, 5.34 mmol) and the alcohol (1.1 equivalents) in anhydrous dichloromethane (30 mL).
Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents). Cool the solution to 0 °C in an ice bath.
DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise to the cooled reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.[12]
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
Extraction: Wash the filtrate successively with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting ester by column chromatography.
Data Presentation: Expected Yields and Characterization
The following table summarizes typical expected yields for the key steps in the synthesis. Actual yields will vary depending on the specific substrate and reaction conditions.
Reaction Step
Product
Typical Yield Range
Characterization Methods
Bischler-Napieralski Cyclization
7-Amino-1-methyl-3,4-dihydroisoquinoline
60-80%
¹H NMR, ¹³C NMR, MS
Dehydrogenation
7-Amino-1-methylisoquinoline
85-95%
¹H NMR, ¹³C NMR, MS
Sandmeyer Reaction
1-Methylisoquinoline-7-carbonitrile
50-70%
¹H NMR, ¹³C NMR, IR, MS
Nitrile Hydrolysis
1-Methylisoquinoline-7-carboxylic acid
70-90%
¹H NMR, ¹³C NMR, IR, MS
Fischer Esterification
1-Methylisoquinoline-7-carboxylic acid ester
60-85%
¹H NMR, ¹³C NMR, IR, MS
Steglich Esterification
1-Methylisoquinoline-7-carboxylic acid ester
70-95%
¹H NMR, ¹³C NMR, IR, MS
Troubleshooting and Experimental Considerations
Bischler-Napieralski Reaction: This reaction is sensitive to moisture. Ensure all glassware and reagents are dry. The reaction can be sluggish with electron-withdrawing groups on the aromatic ring.
Sandmeyer Reaction: The temperature control during diazotization is critical to prevent decomposition of the diazonium salt. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide salts.
Nitrile Hydrolysis: The hydrolysis can sometimes be slow. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
Fischer Esterification: This is an equilibrium reaction. To maximize the yield of the ester, use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Steglich Esterification: The byproduct, dicyclohexylurea (DCU), can sometimes be difficult to remove completely. Filtration through a pad of Celite® can be helpful. DCC is a known allergen and should be handled with care.
Applications and Future Directions
The 1-methylisoquinoline-7-carboxylic acid esters and their derivatives are valuable scaffolds for the development of new therapeutic agents. The carboxylic acid handle allows for the facile synthesis of a library of derivatives, such as amides and other ester analogues, which can be screened for various biological activities.
The isoquinoline nucleus is a key component of many natural products with potent biological activities.[1] By synthesizing and derivatizing the 1-methylisoquinoline-7-carboxylic acid core, researchers can explore new chemical space and potentially discover novel drug candidates for a range of diseases, including cancer and infectious diseases.[1][2]
Application Notes & Protocols: In Vitro Profiling of 1-Methylisoquinoline-7-carboxylic acid as a Putative PARP1 Inhibitor
Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide details a strategic series of in vitro assays designed to charac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide details a strategic series of in vitro assays designed to characterize the activity of 1-Methylisoquinoline-7-carboxylic acid, a compound belonging to this promising class. Based on structure-activity relationships within the broader class of isoquinoline derivatives, which have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, we present protocols to investigate this compound as a putative PARP1 inhibitor.[1] This document provides comprehensive, step-by-step methodologies for a primary biochemical PARP1 activity assay and a secondary cell-based target engagement assay (Cellular Thermal Shift Assay, CETSA) to validate compound interaction in a physiological context.
Scientific Rationale & Background
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting single-strand DNA breaks, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[2] This PARylation event serves as a scaffold to recruit other DNA repair factors. Inhibition of PARP1 has emerged as a powerful therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.[3] This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors for clinical use.[4]
The isoquinoline core is present in several known PARP inhibitors. The strategic placement of functional groups, such as a carboxylic acid, can enhance target binding specificity through ionic interactions with key residues like lysine or arginine in an enzyme's active site.[5] This document outlines the necessary protocols to determine if 1-Methylisoquinoline-7-carboxylic acid engages and inhibits PARP1, providing a foundational dataset for its potential development as a therapeutic agent.
Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 activation at DNA single-strand breaks and site of inhibition.
Physicochemical Properties & Compound Handling
Prior to biological assays, it is crucial to understand the fundamental properties of the test compound.
Solubility: 1-Methylisoquinoline-7-carboxylic acid, like similar structures, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous buffers.[5] All stock solutions should be prepared in 100% DMSO at a high concentration (e.g., 10-50 mM).
Stability: The compound is likely stable under standard laboratory conditions. However, extreme pH or temperatures should be avoided.[5] Stock solutions should be stored at -20°C or -80°C.
Working Solutions: For all assays, create intermediate dilutions from the DMSO stock in the appropriate assay buffer. It is critical to ensure the final concentration of DMSO in the assay does not exceed a tolerable limit (typically 0.5-1%), as higher concentrations can affect enzyme activity and cell health.[3][6]
This primary assay directly measures the enzymatic activity of purified PARP1 to determine if 1-Methylisoquinoline-7-carboxylic acid can inhibit it in a cell-free system. This protocol is adapted from commercially available colorimetric assay kits.[2][6][7]
Principle
The assay quantifies PARP1 activity by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.[2] An enzyme-linked immunosorbent assay (ELISA) format is used where streptavidin conjugated to horseradish peroxidase (Strep-HRP) binds to the biotinylated PAR chains. The addition of a colorimetric HRP substrate produces a signal that is directly proportional to PARP1 activity.[6]
Materials
Histone-coated 96-well plate
Recombinant human PARP1 enzyme
Activated DNA (provides strand breaks for PARP1 activation)
Olaparib or 3-Aminobenzamide (Positive Control Inhibitor)
Strep-HRP
Colorimetric HRP Substrate (e.g., TMB)
Stop Solution (e.g., 0.2 N HCl)
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Workflow for the colorimetric PARP1 biochemical inhibition assay.
Step-by-Step Protocol
Prepare Reagents: Thaw all components on ice. Prepare 1X PARP Assay Buffer and 1X PARP Cocktail by diluting the 10X stocks with distilled water. Prepare a working solution of PARP1 enzyme and activated DNA in 1X PARP Assay Buffer.
Compound Plating: Create a serial dilution of 1-Methylisoquinoline-7-carboxylic acid (e.g., from 100 µM to 1 nM) in 1X PARP Assay Buffer containing the same percentage of DMSO as the highest concentration well. Add 2.5 µL of each compound dilution to the appropriate wells of the histone-coated plate.
Positive Control: Add 2.5 µL of a known PARP inhibitor (e.g., Olaparib at various concentrations).
Negative Control (100% Activity): Add 2.5 µL of buffer with DMSO only.
Blank: Add 2.5 µL of buffer with DMSO to wells that will not receive enzyme.
Enzyme Addition: Add 25 µL of the PARP1 enzyme/activated DNA mixture to all wells except the "Blank" wells.
Reaction Initiation: Add 25 µL of the 1X PARP Cocktail (containing biotinylated NAD+) to all wells. The final reaction volume is 52.5 µL.
Incubation: Gently tap the plate to mix and incubate at room temperature for 60 minutes.
Detection:
a. Wash the plate three times with 200 µL of PBST (Phosphate Buffered Saline with 0.05% Tween-20) per well.
b. Add 50 µL of diluted Strep-HRP to each well.
c. Incubate at room temperature for 60 minutes.
d. Wash the plate three times with 200 µL of PBST.
e. Add 100 µL of colorimetric HRP substrate (TMB) to each well and incubate in the dark for 15-30 minutes, monitoring for color development.
f. Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes of stopping the reaction.
Data Analysis & Interpretation
Subtract the average absorbance of the "Blank" wells from all other wells.
Calculate the percent inhibition for each compound concentration relative to the "100% Activity" control wells:
% Inhibition = 100 * (1 - (Abs_Sample / Abs_Control))
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Table 1. Example data summary for PARP1 biochemical assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
A positive result in the biochemical assay confirms direct enzyme inhibition. The next critical step is to verify that the compound can enter cells and engage with its target in the complex intracellular environment. CETSA is a powerful technique for this purpose.[8][9]
Principle
CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced denaturation and aggregation.[10] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An upward shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.[11]
Materials
MDA-MB-436 or other BRCA-deficient cancer cell line
Cell culture medium (e.g., RPMI-1640), FBS, Penicillin-Streptomycin
1-Methylisoquinoline-7-carboxylic acid
Olaparib (Positive Control)
Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors
Instrumentation for cell lysis (e.g., sonicator or freeze-thaw cycles)
PCR machine or heating blocks for temperature challenge
High-speed refrigerated centrifuge
Protein quantification assay (e.g., BCA)
SDS-PAGE and Western Blotting equipment
Primary antibody against PARP1
HRP-conjugated secondary antibody
Chemiluminescence substrate
Experimental Workflow
Caption: Workflow for generating a CETSA melt curve to assess target engagement.
Step-by-Step Protocol
Part A: Generating a CETSA Melt Curve
Cell Treatment: Plate MDA-MB-436 cells and grow to ~80% confluency. Treat cells with a fixed, high concentration of 1-Methylisoquinoline-7-carboxylic acid (e.g., 10 µM) or DMSO vehicle control for 1-2 hours in the incubator.
Cell Harvesting: Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
Resuspension & Aliquoting: Resuspend the cell pellet in ice-cold PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C). An unheated control (room temperature) should be included. Immediately cool the tubes on ice for 3 minutes.
Lysis and Clarification: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). Clarify the lysate by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Sample Analysis:
a. Carefully collect the supernatant (soluble protein fraction).
b. Determine the protein concentration of each sample.
c. Normalize all samples to the same protein concentration.
d. Analyze the samples via SDS-PAGE and Western Blot using an anti-PARP1 antibody.
Data Analysis: Quantify the band intensity for PARP1 at each temperature. Plot the relative band intensity (normalized to the unheated control) against the temperature for both DMSO and compound-treated samples to generate melt curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Part B: Isothermal Dose-Response Fingerprinting (ITDRF)
Cell Treatment: Treat cells with a range of concentrations of 1-Methylisoquinoline-7-carboxylic acid for 1-2 hours.
Thermal Challenge: Based on the melt curve from Part A, select a single temperature that shows a significant difference in stabilization (e.g., 49°C).[11] Heat all samples at this fixed temperature for 3 minutes.
Lysis and Analysis: Follow steps 5-7 from Part A.
Data Analysis: Plot the soluble PARP1 signal against the compound concentration. This will generate a dose-response curve reflecting target engagement in the cellular environment, from which an apparent EC₅₀ for binding can be determined.
Concluding Remarks
The successful execution of these protocols will provide a robust, multi-faceted in vitro characterization of 1-Methylisoquinoline-7-carboxylic acid. A potent IC₅₀ value from the biochemical assay, coupled with a clear thermal stabilization shift and a dose-dependent engagement curve in the CETSA experiment, would build a strong, evidence-based case for this compound as a genuine PARP1 inhibitor. This foundational data is essential for guiding further preclinical development, including downstream functional assays (e.g., γH2AX formation, cell viability in BRCA-mutant lines) and subsequent in vivo studies.[12]
Almqvist, H. et al. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
ResearchGate. A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate.
Molina, D. M. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
ResearchGate. The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate.
Shaw, J. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Technology.
Frontiers. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology.
Figshare. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Figshare.
Timofeeva, O. A. et al. (2017). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences.
Application Notes and Protocols: 1-Methylisoquinoline-7-carboxylic Acid as a Versatile Building Block in Library Synthesis
Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its rigid,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that is amenable to the presentation of diverse pharmacophoric elements. This has led to the development of isoquinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The pharmacological profile of an isoquinoline derivative is heavily influenced by the nature and position of its substituents, making it a fertile ground for medicinal chemistry exploration.
1-Methylisoquinoline-7-carboxylic acid, in particular, has emerged as a highly valuable building block for the construction of compound libraries. The methyl group at the 1-position can influence binding interactions through steric and hydrophobic effects, while the carboxylic acid at the 7-position serves as a versatile synthetic handle for derivatization. This functional group allows for the facile introduction of a wide range of substituents through well-established reactions such as amide bond formation and esterification. The strategic placement of these functionalities provides an excellent starting point for generating libraries of compounds with diverse chemical and biological properties.
This guide provides a comprehensive overview of the properties, reactivity, and applications of 1-methylisoquinoline-7-carboxylic acid in library synthesis. Detailed protocols for key transformations are presented, along with insights into experimental design and troubleshooting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-methylisoquinoline-7-carboxylic acid is crucial for its effective use in synthesis.
Property
Value
Molecular Formula
C₁₁H₉NO₂
Molecular Weight
187.19 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and generally insoluble in nonpolar solvents and water at neutral pH.
pKa
The carboxylic acid proton is acidic, with an estimated pKa in the range of 3-5, typical for aromatic carboxylic acids. The isoquinoline nitrogen is basic, with a pKa of the conjugate acid around 5-6.
Data compiled from publicly available chemical information databases.
The presence of both an acidic carboxylic acid and a basic nitrogen atom makes the molecule zwitterionic at physiological pH. This can influence its solubility and reactivity. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which contributes to its relatively high melting point and influences its solubility characteristics.
Reactivity and Handling
The carboxylic acid moiety is the primary site of reactivity for library synthesis. It can be readily activated to facilitate nucleophilic attack by a variety of nucleophiles, most commonly amines and alcohols.
Activation of the Carboxylic Acid
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient. Therefore, activation of the carboxylic acid is a critical first step. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group.
Several classes of coupling reagents are commonly employed, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, desired reaction conditions, and potential for side reactions.
Caption: General workflow for amide or ester synthesis.
Protocols for Library Synthesis
The following protocols provide detailed, step-by-step methodologies for the two most common applications of 1-methylisoquinoline-7-carboxylic acid in library synthesis: amide bond formation and esterification.
Protocol 1: Parallel Amide Library Synthesis using EDC/HOBt Coupling
This protocol is suitable for the parallel synthesis of a library of amides from 1-methylisoquinoline-7-carboxylic acid and a diverse set of primary and secondary amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation, while 1-hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and minimizes racemization.
Materials and Reagents
Technical Notes & Optimization
Troubleshooting
Improving reaction yield in 1-Methylisoquinoline-7-carboxylic acid synthesis
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and isolation of functionalized isoquinolin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and isolation of functionalized isoquinolines. The synthesis of 1-methylisoquinoline derivatives often relies on the cross-coupling of 1-chloroisoquinolines, a method that avoids the harsher conditions of classical cyclizations[1].
This guide provides field-proven troubleshooting strategies for the two-step synthesis of 1-methylisoquinoline-7-carboxylic acid from methyl 1-chloroisoquinoline-7-carboxylate. We will focus on the causality behind reaction failures and provide self-validating protocols to ensure high-yield recovery.
Diagnostic Workflow & Causality Logic
The following diagram maps the synthetic pathway alongside the most common failure points and their optimized solutions.
Fig 1. Troubleshooting workflow for the two-step synthesis of 1-Methylisoquinoline-7-carboxylic acid.
Troubleshooting FAQs
Q1: Why is my Suzuki-Miyaura methylation yielding mostly dehalogenated starting material instead of the 1-methylated product?A: The conversion of methyl 1-chloroisoquinoline-7-carboxylate using trimethylboroxine is highly sensitive to the choice of palladium ligand. Traditional catalysts like Pd(PPh3)4 undergo slow transmetalation with alkylboron reagents, allowing the competitive protodehalogenation pathway to dominate.
Causality: Recent patent literature demonstrates that using a bulky, electron-rich bidentate ligand like Pd(dtbpf)Cl2 [1,1'-bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride] accelerates the oxidative addition and transmetalation steps, outcompeting side reactions[2]. Pairing this with a mild, highly soluble base like Cs2CO3 in anhydrous THF at 70°C restricts the availability of proton sources, driving the reaction to the desired methylated product[2].
Q2: I achieved full conversion in the ester hydrolysis step, but my isolated yield is under 20%. Where is my product?A: You are likely losing your product in the aqueous layer during workup. Isoquinolines possess a basic imine nitrogen that significantly influences their solubility profiles[3]. 1-Methylisoquinoline-7-carboxylic acid is an amphoteric (zwitterionic) molecule.
Causality: During standard aqueous workup, if the pH is too low (< 3), the molecule exists as a highly water-soluble pyridinium cation. If the pH is too high (> 7), it exists as a water-soluble carboxylate anion.
Solution: You must perform an isoelectric precipitation . By carefully adjusting the pH of the crude aqueous mixture to exactly 5.0 using dilute HCl, the zwitterion reaches its point of minimum solubility. The opposing charges cancel out the overall molecular dipole, allowing strong intermolecular salt bridges to form, which precipitates the product as a filterable solid[2].
Quantitative Data Summaries
Table 1: Catalyst and Base Optimization for Step 1 (Methylation)
Data reflects the impact of ligand sterics and base solubility on reaction trajectory.
Catalyst
Base
Solvent
Temperature
Primary Observation
Isolated Yield
Pd(PPh3)4
Na2CO3
Dioxane/H2O
90°C
Major protodehalogenation
35%
Pd(dppf)Cl2
K2CO3
DMF
80°C
Sluggish transmetalation
62%
Pd(dtbpf)Cl2
Cs2CO3
THF
70°C
Rapid conversion, clean profile
88%
Table 2: pH-Dependent Recovery Profile for Step 2 (Hydrolysis Workup)
Data illustrates the necessity of targeting the isoelectric point for zwitterion recovery.
Workup pH
Chemical State of Product
Aqueous Solubility
Recovery Yield
pH 2.0
Pyridinium cation
High (>15 mg/mL)
12%
pH 5.0
Zwitterion (Isoelectric Point)
Low (<1 mg/mL)
94%
pH 8.0
Carboxylate anion
High (>20 mg/mL)
<5%
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems containing specific analytical checkpoints.
Protocol A: Palladium-Catalyzed Methylation[2]
Preparation : In an oven-dried Schlenk flask, add methyl 1-chloroisoquinoline-7-carboxylate (1.0 equiv), Pd(dtbpf)Cl2 (0.05 equiv), and Cs2CO3 (2.0 equiv).
Degassing : Evacuate and backfill the flask with ultra-high purity Argon (repeat 3x) to prevent oxidative homocoupling.
Reagent Addition : Add anhydrous THF (0.2 M relative to substrate) and trimethylboroxine (1.0 equiv) via syringe.
Reaction : Heat the mixture to 70°C for 2 hours under vigorous stirring.
Validation Checkpoint : Perform TLC analysis (Eluent: 30% EtOAc in Petroleum Ether). The starting material (Rf ≈ 0.65) should be completely consumed, replaced by a highly UV-active spot (Rf ≈ 0.45) at 254 nm.
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification : Purify via flash column chromatography to afford methyl 1-methylisoquinoline-7-carboxylate.
Protocol B: Saponification and Isoelectric Precipitation[2]
Hydrolysis : Dissolve methyl 1-methylisoquinoline-7-carboxylate (1.0 equiv) in a 2:1 mixture of Methanol:Water (0.1 M).
Base Addition : Add LiOH·H2O (2.0 equiv) in one portion.
Reaction : Stir at 50°C for 2 hours.
Validation Checkpoint : LC-MS analysis should indicate complete disappearance of the ester mass [M+H]+ = 216 and the appearance of the target acid mass [M+H]+ = 202.
Solvent Removal : Concentrate the mixture under reduced pressure to remove Methanol (do not evaporate to dryness).
Isoelectric Precipitation : Cool the aqueous residue to 0°C. Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter. Stop addition exactly at pH 5.0.
Validation Checkpoint : A thick white/off-white precipitate must form immediately as the zwitterion reaches its isoelectric point.
Isolation : Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 45°C overnight to yield pure 1-methylisoquinoline-7-carboxylic acid.
References[3] Title: Product Class 5: Isoquinolines
Troubleshooting solubility issues of 1-Methylisoquinoline-7-carboxylic acid in DMSO
A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support guide for 1-Methylisoquinoline-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Solubility Challenges in DMSO
Welcome to the technical support guide for 1-Methylisoquinoline-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the dissolution process. Each issue is followed by a step-by-step protocol and a scientific explanation of the underlying causes.
Q1: My 1-Methylisoquinoline-7-carboxylic acid powder is not dissolving or is only partially dissolving in DMSO at room temperature. What should I do?
This is a common issue that can often be resolved by optimizing the dissolution technique. The inherent properties of both the solute and the solvent play a crucial role.
Root Cause Analysis:
Insufficient Solvation Energy: At room temperature, the energy of the solvent-solute interactions may not be sufficient to overcome the crystal lattice energy of the solid compound.
Compound Agglomeration: The powder may be tightly packed, reducing the surface area available for interaction with the solvent.
Solvent Quality: The presence of contaminants, particularly water, in the DMSO can significantly hinder solubility.
Troubleshooting Protocol:
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can drastically reduce its ability to dissolve certain compounds, particularly carboxylic acids.[1][2] It is best to use a fresh bottle or one that has been properly stored in a desiccator.[2]
Apply Gentle Heat: Warm the solution in a water bath set to 37-40°C for 10-15 minutes.[2][3] Increased thermal energy enhances the kinetic energy of the DMSO molecules, promoting more effective collisions with the solute and helping to overcome the energy barrier for dissolution.
Caution: Do not overheat. While DMSO is stable at this temperature, 1-Methylisoquinoline-7-carboxylic acid could potentially degrade at elevated temperatures. DMSO itself can decompose near its boiling point (189°C), a process that can be catalyzed by acids or bases.[4][5]
Use Sonication: Place the vial in an ultrasonic bath for 15-20 minutes.[2][3] The high-frequency sound waves create micro-cavitations that physically break apart compound agglomerates, increasing the surface area for solvation.[6]
Vortex Vigorously: After heating or sonication, vortex the sample for 1-2 minutes to ensure homogeneous mixing.[3]
Combine Methods: For particularly stubborn compounds, a combination of these methods is most effective. A typical workflow is gentle warming followed by sonication and vortexing.
Q2: I successfully dissolved the compound, but my clear solution became cloudy or formed a precipitate after a few hours/days at room temperature or after a freeze-thaw cycle. Why did this happen?
This phenomenon is typically related to the creation of a supersaturated, kinetically stable solution that is not thermodynamically stable over time.
Root Cause Analysis:
Water Absorption: This is the most common culprit. As the DMSO stock solution is exposed to air, it absorbs moisture. Water alters the polarity and structure of the solvent, making it less capable of solvating your compound and leading to precipitation.[2][7] Carboxylic acids are particularly sensitive and are four times more likely to precipitate from "wet" DMSO.[8]
Metastable Supersaturation: Using heat or sonication can create a supersaturated solution, where the concentration of the dissolved compound is higher than its thermodynamic equilibrium solubility at room temperature.[1] Over time, or when the solution is disturbed (e.g., by a freeze-thaw cycle), the excess compound will crystallize out of solution.[1]
Freeze-Thaw Cycles: The process of freezing and thawing can promote crystallization by providing the energy needed to overcome the kinetic barrier to precipitation.[1][2]
Preventative and Corrective Protocol:
Redissolve the Precipitate: Apply the gentle warming and sonication protocol described in Q1 to bring the compound back into solution.[9]
Optimize Storage:
Use Anhydrous DMSO: Always start with the driest possible solvent.[10]
Aliquot Solutions: Divide your stock solution into smaller, single-use volumes.[2][3] This minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.
Proper Sealing and Storage: Store aliquots in tightly sealed vials at -20°C or -80°C. For critical applications, consider using a desiccator for storage to further protect against moisture.[2]
Re-verify Before Use: Before using a thawed aliquot, always bring it to room temperature, vortex thoroughly, and visually inspect for any precipitate. A brief centrifugation can help pellet any micro-precipitates that may not be visible.[7]
Frequently Asked Questions (FAQs)
Q3: What grade of DMSO should I use for preparing my stock solution?
The choice of DMSO grade is critical for ensuring solubility and experimental success. Key parameters to consider are purity and water content.
Feature
Recommended Grade
Rationale
Purity
≥ 99.9% (Anhydrous or Molecular Biology Grade)
High purity minimizes the presence of contaminants that could interfere with your assay or react with your compound.
Water Content
< 0.1%
DMSO is extremely hygroscopic; absorbed water is a primary cause of compound precipitation.[1][2] Using a certified low-water content grade from a freshly opened bottle is the best practice.[10]
Packaging
Small volume bottles or ampules
Minimizes the opportunity for water absorption that occurs each time a larger bottle is opened.[2]
Q4: How does the carboxylic acid functional group on 1-Methylisoquinoline-7-carboxylic acid influence its solubility in DMSO?
The carboxylic acid group introduces a duality to the molecule's solubility characteristics in a polar aprotic solvent like DMSO.
Polarity: The -COOH group is polar and capable of hydrogen bonding, which generally favors solubility in polar solvents like DMSO.
Anion Solvation: DMSO is a polar aprotic solvent. While it has a strong dipole moment, it is a poor hydrogen bond donor. This makes it less effective at solvating anions, such as the carboxylate that might form.[8] The presence of water, a protic solvent, can further complicate these interactions and reduce solubility.[7]
Dimerization: In aprotic solvents, carboxylic acids can form hydrogen-bonded dimers. This self-association can compete with solvation by DMSO molecules, effectively reducing the solubility of the compound.
This is why maintaining anhydrous conditions is especially critical for carboxylic acids.
Experimental Workflow & Visualization
Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a standardized method for preparing a stock solution of 1-Methylisoquinoline-7-carboxylic acid (MW: 187.19 g/mol ).
Preparation:
Allow the vial of solid 1-Methylisoquinoline-7-carboxylic acid and a fresh bottle of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.[2]
Weighing:
Accurately weigh 1.87 mg of the compound into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).
Technical Support Center: Chromatography & Purification of 1-Methylisoquinoline-7-carboxylic Acid
Welcome to the Chromatography Troubleshooting & Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and pu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Troubleshooting & Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 1-Methylisoquinoline-7-carboxylic acid .
Because this molecule contains both a basic nitrogen heterocycle and an acidic carboxylate, standard purification templates often fail, resulting in severe band broadening, streaking, or irreversible column binding. This guide provides field-proven, causality-driven methodologies to overcome these challenges.
Physicochemical Profiling & The "Zwitterion Problem"
Before selecting a stationary or mobile phase, we must analyze the molecule's electronic state. 1-Methylisoquinoline-7-carboxylic acid is an amphoteric molecule. At a neutral pH (such as on standard bare silica gel), it exists predominantly as a highly polar zwitterion[1].
Causality Insight: The basic isoquinoline nitrogen binds irreversibly to the acidic silanol groups (Si-OH) on bare silica, while the carboxylate group acts as a strong hydrogen-bond acceptor. This dual-affinity is the root cause of poor mass recovery and streaking. To purify this compound, you must force it into a single ionization state using acidic or basic modifiers[2].
Mechanistic Rationale: By adding 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH drops to ~2.0. This fully protonates the carboxylic acid (neutralizing it) and protonates the isoquinoline nitrogen (forming a uniform cationic species). This singular ionization state ensures sharp peak shapes and predictable retention on hydrophobic C18 chains[3][4].
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude 1-Methylisoquinoline-7-carboxylic acid in a minimum volume of DMSO or a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA.
Self-Validation Step: Ensure the solution is completely clear. Spin down at 10,000 rpm for 2 minutes to remove particulates that could clog the column frit.
Column Equilibration: Equilibrate a C18 Flash column (15-30 µm particle size) with 3 to 5 column volumes (CV) of 95% Solvent A (H₂O + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA).
Loading: Inject the sample using a liquid injection module. Do not dry load onto silica for reverse-phase runs.
Gradient Elution:
Hold at 5% B for 2 CV (washes away highly polar impurities and DMSO).
Ramp from 5% B to 60% B over 12 CV.
Hold at 60% B for 2 CV to flush remaining organics.
Fraction Collection & Recovery: Monitor UV absorbance at 254 nm and 280 nm (isoquinoline chromophore). Combine pure fractions and remove volatiles via lyophilization (freeze-drying) to yield the TFA salt of the product.
Mechanistic Rationale: If C18 is unavailable, normal-phase silica can be utilized by employing a highly polar solvent system heavily modified with a volatile acid (Acetic Acid). The acid modifier suppresses the ionization of the carboxylic acid and competitively binds to the active silanol sites on the silica gel, preventing the basic nitrogen from sticking[2][5].
Step-by-Step Methodology:
Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) containing 1-2% v/v Glacial Acetic Acid (e.g., DCM:MeOH:AcOH = 90:9:1).
Column Packing: Slurry pack the silica gel (230-400 mesh) using the modified mobile phase.
Critical Step: The column must be pre-equilibrated with the acid modifier so the silanol sites are saturated before the sample is loaded.
Sample Loading: Dry load the crude mixture onto a small amount of Celite (avoid silica to minimize irreversible pre-binding) and load it onto the column head.
Elution: Run an isocratic or shallow step gradient (e.g., 2% MeOH to 10% MeOH in DCM, maintaining 1% AcOH throughout the run).
Recovery: Combine product-containing fractions. To remove the acetic acid, add toluene to the fractions and concentrate under reduced pressure (azeotropic removal of AcOH). Repeat 2-3 times until the odor of acetic acid dissipates.
Troubleshooting & FAQs
Q: My compound is streaking severely on TLC, and I can't determine the correct Rf value for normal-phase purification. What should I do?A: Standard Hexane/Ethyl Acetate mixtures will not work for amphoteric compounds. Switch your TLC developing solvent to a polar, acidic system such as DCM:MeOH:Glacial Acetic Acid (85:10:5). The acetic acid will protonate the silanol groups on the TLC plate, preventing the "tailing" caused by the basic isoquinoline nitrogen interacting with the stationary phase. Aim for an Rf of ~0.3 for optimal column translation.
Q: I ran the normal-phase column (Protocol B), but my mass recovery was less than 30%. Where did my compound go?A: It is likely irreversibly bound to the silica gel. Silica gel is inherently acidic (pH ~4.5-5.5). If the concentration of your acid modifier (AcOH) was too low, the zwitterionic nature of 1-Methylisoquinoline-7-carboxylic acid allowed it to form strong ionic bonds with the stationary phase.
Solution: Flush the column with a "rescue solvent" like DCM:MeOH:Triethylamine (80:15:5). The strong base (TEA) will outcompete your compound for the acidic silanol sites, eluting it as a TEA salt. For future runs, switch to Reverse-Phase (Protocol A) or use a Zwitterionic HILIC stationary phase[6][7].
Q: After Reverse-Phase purification (Protocol A), my NMR shows extra peaks, and the mass is higher than expected. Is it impure?A: You have likely isolated the compound as its Trifluoroacetate (TFA) salt. The basic nitrogen on the isoquinoline ring readily forms a stable salt with the TFA from the mobile phase. In ¹H NMR (if run in DMSO-d6), the acidic protons will shift, and in ¹⁹F NMR, you will see a sharp singlet around -75 ppm.
Solution: If the free base/free acid zwitterion is required, pass the dissolved salt through a weakly basic ion-exchange resin (e.g., Amberlyst A21) or perform a careful isoelectric precipitation by dissolving the salt in water and adjusting the pH exactly to its pI (~4.5) to precipitate the neutral zwitterion.
Q: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) for this compound?A: Yes. Because 1-Methylisoquinoline-7-carboxylic acid is highly polar, it is an excellent candidate for HILIC. Zwitterionic stationary phases (like ZIC-HILIC) operate with a water-rich adsorbed layer on the stationary phase and an acetonitrile-rich mobile phase[7]. This provides orthogonal selectivity to C18 and is particularly useful if you are trying to separate it from closely related regioisomers (e.g., 3-methyl vs. 1-methyl derivatives) that co-elute on reverse-phase columns.
References
Qualitative Analysis of Plant-Derived Samples by Liquid Chromatography
Source: Semantic Scholar
URL:[Link][3]
Rapid, sensitive structure analysis of oligosaccharides
Source: PNAS
URL:[Link][4]
Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles
Source: Waters Corporation
URL:[Link][6]
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?
Source: I.R.I.S. (Sapienza University of Rome)
URL:[Link][7]
US4537967A - 1-Oxo-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acids
Source: Google Patents
URL:[5]
Supporting Information: Asymmetric Reduction of Imines and Isoquinoline Derivatives
Source: Wiley-VCH
URL:[Link][2]
Technical Support Center: Overcoming Steric Hindrance in 1-Methylisoquinoline-7-carboxylic acid Coupling
Welcome to the technical support center for navigating the challenges of amide coupling with 1-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the challenges of amide coupling with 1-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in forming amide bonds with this sterically hindered substrate. Here, we provide in-depth troubleshooting, validated protocols, and expert insights to ensure your success.
Section 1: Understanding the Challenge
Q1: Why is 1-Methylisoquinoline-7-carboxylic acid considered a "difficult" coupling partner?
A1: The primary challenge with 1-Methylisoquinoline-7-carboxylic acid lies in its significant steric hindrance. The methyl group at the 1-position and the peri-hydrogen at the 8-position of the isoquinoline ring system create a sterically congested environment around the carboxylic acid at the 7-position. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down or even preventing the desired amide bond formation.[1]
In addition to steric hindrance, the electronic properties of the isoquinoline ring can also influence reactivity. The nitrogen atom in the ring is electron-withdrawing, which can decrease the nucleophilicity of the carboxylate upon activation.
Caption: Steric hindrance in 1-Methylisoquinoline-7-carboxylic acid.
Section 2: Troubleshooting Common Coupling Failures
Q2: My reaction shows low to no conversion to the desired amide. What are the likely causes and how can I fix it?
A2: Low or no conversion is a common issue when coupling sterically hindered acids. Here’s a breakdown of potential causes and solutions:
Potential Cause
Explanation
Troubleshooting Steps
Insufficient Carboxylic Acid Activation
Standard coupling reagents (e.g., DCC, EDC) may not be potent enough to activate the sterically hindered carboxylic acid efficiently. The O-acylisourea intermediate formed can be too bulky and may not be readily attacked by the amine.
1. Switch to a more powerful coupling reagent: Consider using phosphonium-based reagents like BOP, PyBOP, or HATU, or uronium-based reagents like HBTU or HDC.[2] These reagents form highly reactive activated esters.[3] 2. Use an additive: Additives like HOBt or HOAt can trap the activated acid as a less hindered active ester, facilitating the subsequent reaction with the amine.
Slow Nucleophilic Attack
Even with an activated carboxylic acid, the steric hindrance can significantly slow down the rate of nucleophilic attack by the amine.[1]
1. Increase reaction temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier.[4] Monitor for potential side reactions. 2. Use microwave irradiation: Microwave synthesis can often accelerate reactions with high activation barriers.[4]
Poor Solubility
The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
1. Choose an appropriate solvent: Aprotic polar solvents like DMF, DMA, or NMP are often good choices for amide couplings. 2. Ensure complete dissolution: Gently warm the reaction mixture to ensure all components are in solution before monitoring the reaction.
Base Incompatibility
The choice and amount of base can be critical. Hindered organic bases like DIPEA or 2,4,6-collidine are generally preferred to minimize side reactions.
1. Optimize the base: If using a standard base like triethylamine, consider switching to a more hindered base. 2. Adjust stoichiometry: Ensure the correct stoichiometry of the base is used, typically 1.1-2.0 equivalents.
Q3: I'm observing significant side product formation. What are they and how can I prevent them?
A3: Common side products in hindered amide couplings include unreacted starting materials and products from side reactions of the coupling reagent.
N-acylurea formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.
Solution: The addition of HOBt or HOAt can intercept the O-acylisourea to form an active ester, minimizing N-acylurea formation.
Epimerization: If your amine is a chiral amino acid ester, racemization can occur, especially with highly activating coupling conditions.
Solution: Use additives like HOBt or HOAt which are known to suppress racemization. Employing milder conditions and careful monitoring of the reaction time can also be beneficial.
Section 3: Recommended Protocols for Overcoming Steric Hindrance
For challenging couplings involving 1-Methylisoquinoline-7-carboxylic acid, more robust methods are required. Below are two field-proven protocols.
Protocol 1: High-Activity Phosphonium/Uronium Salt Coupling
This protocol utilizes a high-activity coupling reagent like HATU, which is known for its efficiency in coupling sterically hindered substrates.[2]
Caption: Workflow for HATU-mediated coupling.
Step-by-Step Methodology:
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Methylisoquinoline-7-carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling
For exceptionally challenging cases, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be highly effective.[5] This method often succeeds where others fail.[6]
Step-by-Step Methodology:
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 1-Methylisoquinoline-7-carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Add Cyanuric fluoride (1.2 equivalents) followed by a catalytic amount of pyridine. Stir at room temperature for 1-2 hours to form the acyl fluoride.
Coupling: In a separate flask, dissolve the amine (1.0 equivalent) and a hindered base like DIPEA (2.0 equivalents) in anhydrous CH₂Cl₂.
Reaction: Add the amine solution to the freshly prepared acyl fluoride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. For very hindered amines, gentle heating (e.g., 40 °C) may be required.
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Section 4: Advanced Strategies and Alternative Reagents
Q4: The recommended protocols are still giving low yields. What other options can I explore?
A4: When standard high-activity coupling reagents are insufficient, several advanced strategies can be employed:
Boronic Acid Catalysis: Boronic acid derivatives have emerged as effective catalysts for direct amidation under dehydrative conditions.[7][8] These reactions often require elevated temperatures but can be very effective for hindered substrates.[7]
Sulfuryl Fluoride (SO₂F₂) Mediated Coupling: A more recent development involves the use of SO₂F₂ to mediate the direct coupling of carboxylic acids and amines.[9] This method is often high-yielding and proceeds under mild conditions.[9]
Alternative Activating Agents:
T3P® (Propylphosphonic Anhydride): A versatile and powerful activating agent that can be effective for difficult couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and reduced risk of epimerization.
Section 5: FAQs
Q: Can I use EDC/HOBt for this coupling?A: While EDC/HOBt is a common and cost-effective choice, it is often not potent enough for highly sterically hindered substrates like 1-Methylisoquinoline-7-carboxylic acid and may result in low yields.[1]
Q: What is the best solvent for this reaction?A: Anhydrous polar aprotic solvents like DMF, NMP, or DMA are generally the best choices due to their ability to dissolve a wide range of substrates and intermediates.
Q: How can I be sure my reaction is complete?A: The most reliable methods are TLC and LC-MS. For TLC, look for the disappearance of the limiting starting material. LC-MS can confirm the formation of the product by its mass.
Q: Is it necessary to run the reaction under an inert atmosphere?A: Yes, coupling reagents are often sensitive to moisture. Using an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the activated species and ensure high yields.
References
Guiso, M., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. Retrieved from [Link]
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-257. Retrieved from [Link]
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
Various Authors. (2020). Heterogeneous Nanostructural Carbon Catalyst for the Direct Amide Coupling Reaction Under Microwave Heating in a Solvent-Free Condition. ResearchGate. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Organ, M. G., et al. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Journal of the American Chemical Society, 139(43), 15263-15266. Retrieved from [Link]
Buchwald, S. L., et al. (2007). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters, 9(10), 1843-1845. Retrieved from [Link]
Perrin, D. M. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]
Various Authors. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. Retrieved from [Link]
Various Authors. (2023, February 15). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Various Authors. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Liu, C., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571-4575. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Various Authors. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
Various Authors. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]
Various Authors. (2022). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. National Center for Biotechnology Information. Retrieved from [Link]
Various Authors. (2022). Formal cross-coupling of amines and carboxylic acids to form sp3–sp2 carbon–carbon bonds. American Chemical Society. Retrieved from [Link]
Stability of 1-Methylisoquinoline-7-carboxylic acid in aqueous buffer solutions
Welcome to the Technical Support Center for 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals working with this compound in aqueous environments.
Because this molecule is amphoteric—containing both a basic isoquinoline nitrogen and an acidic carboxylic acid—its behavior in aqueous buffers is highly dynamic. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to ensure the scientific integrity of your assays.
Q: Why does 1-Methylisoquinoline-7-carboxylic acid precipitate when diluted into a pH 4.5 acetate buffer?A: The precipitation is driven by the molecule's amphoteric nature. The unsubstituted isoquinoline nitrogen is weakly basic with a pKa of approximately 5.14[2][3]. The addition of the electron-donating 1-methyl group slightly increases this basicity[4]. Conversely, the carboxylic acid at the 7-position is highly acidic, with a pKa typically between 1.0 and 2.0[5].
At pH 4.5, the carboxylic acid is fully deprotonated (anionic), and the isoquinoline nitrogen remains predominantly protonated (cationic). This results in a zwitterion with a net-zero charge. Zwitterions exhibit maximum crystal lattice energy and minimal hydration, leading to rapid thermodynamic precipitation.
Q: What are the primary chemical degradation pathways in aqueous solutions?A: While the isoquinoline core is generally robust, prolonged exposure to aqueous environments can lead to two primary degradation pathways:
Photo-oxidation: The electron-rich nature of the methyl-substituted isoquinoline ring makes it susceptible to reactive oxygen species (ROS) under UV/ambient light.
Decarboxylation: Though rare at physiological pH, extreme acidic conditions combined with elevated temperatures (>60°C) can induce the loss of the carboxyl group.
Q: How does the choice of buffer system (e.g., Phosphate vs. Acetate) impact long-term stability?A: Buffer selection dictates both the ionic strength and potential nucleophilic interactions. Acetate buffers (effective pH range 3.6–5.6) overlap directly with the compound's isoelectric point, practically guaranteeing precipitation. Phosphate buffers (pH 6.8–8.2) maintain the compound in its highly soluble anionic form, preventing precipitation and minimizing hydrolysis by avoiding the zwitterionic state.
pH-dependent ionization states of 1-Methylisoquinoline-7-carboxylic acid.
Use the logical decision tree below to diagnose and resolve unexpected behavior during your experiments.
Decision tree for troubleshooting aqueous stability and solubility issues.
Issue 1: Unexpected Precipitation During Dilution
Symptom: A clear DMSO stock solution turns cloudy when spiked into assay media.
Causality: The assay media likely lacks sufficient buffering capacity, causing a localized pH drop toward the isoelectric point, or the final pH naturally rests near 4.5.
Solution: Pre-adjust the assay buffer to pH 7.4 using 100 mM Phosphate or HEPES before adding the compound. Ensure the DMSO concentration remains ≤1% to prevent solvent-shock precipitation.
Issue 2: Peak Broadening or Splitting in HPLC Analysis
Symptom: Chromatograms show split peaks or severe tailing when analyzing buffer samples.
Causality: The mobile phase pH is too close to the pKa of the isoquinoline nitrogen (~5.5). This causes the compound to exist in a rapid equilibrium between protonated and deprotonated states during the chromatographic run.
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa. Use 0.1% TFA (pH ~2.0) to force the compound entirely into the cationic state, ensuring a sharp, single peak.
The following table summarizes the expected physicochemical behavior of 1-Methylisoquinoline-7-carboxylic acid across standard laboratory buffers.
Buffer System (0.1 M)
pH
Dominant Species
Est. Solubility (mg/mL)
Stability (t½ at 25°C)
Hydrochloric Acid
1.2
Cationic
> 15.0
> 30 days
Acetate Buffer
4.5
Zwitterionic
< 0.1 (Precipitates)
N/A
Phosphate Buffer
7.4
Anionic
> 20.0
> 30 days
Borate Buffer
9.0
Anionic
> 25.0
> 30 days
Experimental Protocols: Self-Validating Systems
To establish trustworthiness in your data, experimental protocols must be self-validating. When conducting stability assays, a common pitfall is mistaking thermodynamic precipitation for chemical degradation. The following protocol utilizes a Pellet Back-Titration step to definitively prove causality.
Protocol: Self-Validating pH-Solubility and Stability Profiling
Objective: Determine the true aqueous stability and solubility limits without conflating degradation with precipitation.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M buffers at pH 2.0, 4.5, 7.4, and 9.0. Add KCl to maintain a constant ionic strength of 0.15 M across all solutions[2].
Saturation: Accurately weigh an excess amount of 1-Methylisoquinoline-7-carboxylic acid (e.g., 30 mg) into 1 mL of each buffer.
Equilibration: Agitate the suspensions at 25°C for 24 hours using a thermomixer protected from light.
Separation: Centrifuge the samples at 14,000 x g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.
Primary Analysis (Supernatant): Analyze the filtered supernatant via HPLC-UV to determine the soluble concentration.
Self-Validation (Pellet Back-Titration):
Causality Check: Did the compound in the pH 4.5 sample degrade, or just precipitate?
Action: Take the remaining insoluble pellet from the pH 4.5 tube. Dissolve it entirely in 1 mL of 0.1 M HCl (pH 1.0).
Analysis: Run this dissolved pellet on the HPLC. If the chromatogram shows a single pure peak of the parent compound with no secondary degradation peaks, you have successfully validated that the loss of concentration in Step 5 was strictly due to zwitterionic precipitation, not chemical instability.
Self-validating workflow for pH-dependent solubility and stability profiling.
Reducing byproducts and impurities in 1-Methylisoquinoline-7-carboxylic acid preparation
Technical Support Center: 1-Methylisoquinoline-7-carboxylic Acid Synthesis Welcome to the technical support center for the synthesis of 1-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, chem...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-Methylisoquinoline-7-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Methylisoquinoline-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of substituted isoquinolines is a well-established field, yet it presents persistent challenges with byproduct formation and purification that require careful control and a nuanced approach.
This document moves beyond standard protocols to address the specific, practical issues you may encounter at the bench. We will explore the causality behind common impurities and provide field-proven strategies to minimize them, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 1-Methylisoquinoline-7-carboxylic acid, focusing on impurity profiles and optimization strategies.
Q1: What are the most common synthetic routes, and how do their impurity profiles differ?
The most prevalent strategy involves a two-stage process: first, constructing the 1-methyl-3,4-dihydroisoquinoline core via a cyclization reaction, followed by aromatization and functional group manipulation to install the 7-carboxylic acid.
Route A: Bischler-Napieralski Cyclization: This is the most common method, involving the intramolecular cyclization of a β-arylethylamide using a strong dehydrating Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅)[1][2].
Pros: Generally robust and high-yielding for electron-rich aromatic systems.
Common Impurities:
Regioisomers: If the starting phenethylamine has a meta-substituent (as required for the 7-position), cyclization can occur at two different positions, leading to a mixture of 7- and 5-substituted isoquinolines[3].
Styrene Byproducts: Formation of a nitrilium intermediate can lead to a retro-Ritter reaction, especially at higher temperatures, yielding unwanted styrene derivatives[2].
Incomplete Cyclization: Unreacted starting amide can be a significant impurity if the reaction conditions are not forcing enough.
Route B: Pictet-Gams Reaction: This is a modification of the Bischler-Napieralski reaction that starts from a β-hydroxy-β-arylethylamide and yields the fully aromatic isoquinoline directly[1].
Pros: Avoids a separate oxidation step, potentially shortening the synthesis.
Common Impurities: Requires even harsher conditions, which can lead to charring and the formation of complex, often inseparable byproducts. Yields can be variable.
Final Step Consideration (e.g., Hydrolysis): The carboxylic acid is often introduced late-stage, for example, by hydrolyzing a 7-cyano or oxidizing a 7-methyl group on the pre-formed 1-methylisoquinoline ring. Incomplete hydrolysis of a nitrile precursor is a very common impurity that can be difficult to separate due to similar polarities.
Q2: How does the choice of cyclization agent and temperature impact byproduct formation in the Bischler-Napieralski reaction?
The choice of reagent and reaction conditions is critical for controlling the reaction pathway.
Phosphoryl Chloride (POCl₃): Generally considered a milder reagent than P₂O₅. It tends to favor the formation of a dichlorophosphoryl imine-ester intermediate. Running the reaction at temperatures between 80-110°C is a common practice; temperatures above this range often lead to an increase in byproducts[4].
Phosphorus Pentoxide (P₂O₅): A much stronger dehydrating agent that is more likely to generate a nitrilium ion intermediate[2]. This can increase the rate of the desired cyclization but also significantly enhances the risk of the retro-Ritter reaction and the formation of regioisomeric products through spiro intermediates[1][3].
Trifluoromethanesulfonic Anhydride (Tf₂O): A modern alternative that can activate the amide under much milder conditions (e.g., low temperatures), often leading to cleaner reactions and reduced byproduct formation, especially for sensitive substrates[5].
Q3: What are the best analytical methods for identifying and quantifying these impurities?
A multi-technique approach is essential for robust analysis:
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying byproducts. It allows for the separation of components and provides their mass-to-charge ratio, which is invaluable for identifying regioisomers (which have the same mass) and other impurities.
¹H NMR (Proton Nuclear Magnetic Resonance): Crucial for structural elucidation and quantifying the ratio of regioisomers, as the aromatic proton splitting patterns for 5- and 7-substituted isoquinolines are distinct.
HPLC (High-Performance Liquid Chromatography): The primary tool for quantifying the purity of the final product and tracking the progress of purification. A well-developed HPLC method can resolve the desired product from key impurities like the starting amide and the nitrile precursor.
Troubleshooting Guide
This guide provides solutions to specific experimental problems. The causality behind each issue is explained to help you make informed decisions.
Observed Problem
Potential Cause(s)
Recommended Solutions & Scientific Rationale
Low Yield of Cyclized Dihydroisoquinoline Intermediate
1. Insufficiently Activated Ring: The electrophilic aromatic substitution is sluggish due to electron-withdrawing groups on the aromatic ring.[6] 2. Reaction Temperature Too Low: The activation energy for the cyclization is not being met.[4] 3. Decomposition: Reaction temperature is too high, leading to charring or formation of side products like styrenes.[2][4]
1. Switch to a Stronger Lewis Acid: If using POCl₃, consider switching to P₂O₅ or a P₂O₅/POCl₃ mixture to increase reactivity. For sensitive substrates, Tf₂O with a non-nucleophilic base like 2-chloropyridine can be effective at low temperatures.[5] 2. Optimize Temperature: Screen temperatures systematically (e.g., 80°C, 100°C, 120°C in toluene or xylene), monitoring by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. 3. Use Nitrile as Solvent: To suppress the retro-Ritter reaction, consider using a nitrile solvent (e.g., acetonitrile). This shifts the equilibrium away from the styrene byproduct.[2]
Significant Contamination with a Regioisomeric Byproduct
Ambidentate Cyclization: The intermediate carbocation/nitrilium ion can react at either the C5 or C7 position of the aromatic ring, a known issue with meta-substituted phenethylamides. This is often exacerbated by stronger dehydrating agents like P₂O₅ that may favor a spirocyclic intermediate.[1][3]
Modify Reaction Conditions: • Use Milder Reagents: Employ POCl₃ instead of P₂O₅, as it is less likely to promote the rearrangement that leads to the abnormal product. • Lower the Temperature: Perform the reaction at the lowest effective temperature to favor the kinetically controlled, desired product. • Purification: If the regioisomer still forms, careful column chromatography or fractional crystallization is required. Their differing substitution patterns often result in slight polarity differences that can be exploited.
Incomplete Hydrolysis of 7-Cyanoisoquinoline Precursor
Harsh Conditions Required: The cyano group on an electron-deficient aromatic ring can be resistant to hydrolysis. Product Instability: The desired carboxylic acid may be prone to decarboxylation under the harsh acidic or basic conditions required for complete hydrolysis.
Staged Hydrolysis: 1. Partial Hydrolysis to Amide: First, use controlled acidic conditions (e.g., conc. H₂SO₄ at a moderate temperature) to convert the nitrile to the more easily hydrolyzed primary amide. 2. Hydrolysis of Amide: Subsequently, hydrolyze the amide to the carboxylic acid under standard basic (e.g., NaOH/H₂O, reflux) or acidic (e.g., 6M HCl, reflux) conditions. This two-step process often gives cleaner results than a single, harsh step.
Product is an Oil or Difficult to Crystallize
Presence of Impurities: Even small amounts of impurities, particularly the unreacted starting materials or regioisomers, can disrupt the crystal lattice and prevent solidification.
Rigorous Purification: 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the desired carboxylic acid into a dilute basic solution (e.g., 1M NaOH or NaHCO₃). Wash the basic aqueous layer with an organic solvent to remove neutral impurities. Finally, re-acidify the aqueous layer to precipitate the pure carboxylic acid. 2. Recrystallization Solvent Screening: Test a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexanes, water) to find conditions that allow for slow crystal growth.[7]
The following diagram illustrates the mechanistic branch point in the Bischler-Napieralski reaction that can lead to the desired 7-substituted product or the undesired 5-substituted regioisomer. The pathway often depends on the stability of intermediates and the reaction conditions employed.
Caption: Mechanism showing desired vs. undesired cyclization pathways.
Protocol: Purification of 1-Methylisoquinoline-7-carboxylic Acid via Acid-Base Extraction
This protocol is designed to effectively separate the acidic final product from common neutral (e.g., unreacted nitrile) and basic (e.g., unreacted isoquinoline intermediates) impurities.
Materials:
Crude 1-Methylisoquinoline-7-carboxylic acid
Ethyl acetate (EtOAc)
1 M Sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl) solution
Saturated sodium chloride solution (Brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel, beakers, flasks
pH paper or pH meter
Procedure:
Dissolution: Dissolve the crude reaction mixture completely in a suitable volume of ethyl acetate (e.g., 10 mL per 1 g of crude material) in a separatory funnel. If solids remain, they may be inorganic salts; add a small amount of water to dissolve them.
Removal of Basic Impurities: Wash the organic layer with 1 M HCl (2 x 5 mL per 1 g crude). This step protonates and transfers any basic isoquinoline impurities into the aqueous layer, which is then discarded.
Extraction of Acidic Product: Add 1 M NaOH solution to the separatory funnel (approx. 10 mL per 1 g crude) and shake vigorously for 1-2 minutes. Allow the layers to separate. The desired carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.
Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
Back-Extraction: Add a fresh portion of 1 M NaOH (5 mL per 1 g crude) to the organic layer and repeat the extraction. Combine this second aqueous extract with the first one. This ensures complete recovery of the product. The remaining organic layer, containing neutral impurities, can now be discarded.
Removal of Neutral Impurities: Wash the combined basic aqueous extracts with a fresh portion of ethyl acetate (10 mL per 1 g crude). This "back-wash" removes any neutral, non-polar impurities that may have been carried over into the aqueous phase. Discard the organic wash.
Precipitation of Pure Product: Cool the combined aqueous layer in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution becomes acidic (pH ~2-3), checking with pH paper. The pure 1-Methylisoquinoline-7-carboxylic acid should precipitate as a solid.
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts. Dry the purified product under vacuum to a constant weight.
Purity Check: Confirm the purity of the isolated product using HPLC and characterize its structure by ¹H NMR and MS.
References
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
Kessar, S. V., & Gupta, Y. P. (1981). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 3008-3011. Available at: [Link]
Kuehne, M. E., & Konopka, E. A. (1964). Process for the preparation of isoquinoline compounds. US Patent 5,849,917A.
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
Movassaghi, M., & Hill, M. D. (2006). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]
Czarnocki, Z., Suh, D., MacLean, D. B., Hultin, P. G., & Szarek, W. A. (1992). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry, 70(5), 1555-1562. Available at: [Link]
Method for purifying quinolinecarboxylic acid derivative - Google Patents. WO2005073239A1.
Technical Support Center: Catalyst Optimization for 1-Methylisoquinoline-7-Carboxylic Acid Cross-Coupling
Welcome to the advanced troubleshooting and optimization guide for the functionalization of 1-Methylisoquinoline-7-carboxylic acid . As a critical building block in drug discovery, the C7-position of the isoquinoline cor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and optimization guide for the functionalization of 1-Methylisoquinoline-7-carboxylic acid . As a critical building block in drug discovery, the C7-position of the isoquinoline core is highly sought after for structural diversification.
Traditional cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids), which can be unstable or synthetically tedious to prepare for aza-heterocycles. Decarboxylative Cross-Coupling (DCC) offers a highly atom-economical alternative, utilizing the native carboxylic acid as a traceless activating group to form C–C bonds directly with aryl halides[1].
However, the dual-catalytic nature of this reaction presents unique optimization challenges. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your success.
Mechanistic Overview: The Dual Pd/Cu Catalytic Cycle
To troubleshoot effectively, one must understand the overlapping catalytic cycles. The reaction relies on a Copper(I) catalyst to facilitate the extrusion of CO₂ (decarboxylation) and a Palladium(0) catalyst to activate the aryl halide (oxidative addition). The two cycles intersect at the transmetalation step, where the aryl group transfers from Cu to Pd before reductive elimination yields the biaryl product[2].
Fig 1: Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of carboxylic acids.
Troubleshooting Guide & FAQs
Q1: My reaction stalls early, and I suspect catalyst poisoning. Could the isoquinoline nitrogen be interfering?A1: Yes. The basic nitrogen of the 1-methylisoquinoline core can competitively coordinate to the Cu(I) or Pd(II) centers, forming stable, off-cycle resting states that halt catalysis.
Causality & Solution: To prevent substrate-induced catalyst poisoning, introduce a strongly coordinating bidentate ligand such as 1,10-phenanthroline . This ligand tightly binds the Cu(I) center, preventing substrate coordination. Furthermore, DFT studies indicate that 1,10-phenanthroline lowers the activation barrier for the critical transmetalation step by stabilizing the bimetallic Pd-Cu transition state[3]. Additionally, utilizing quinoline as a co-solvent acts as a sacrificial coordinator to protect the Pd catalyst.
Q2: I am observing high levels of 1-methylisoquinoline (protodecarboxylation) instead of the target biaryl. How can I favor cross-coupling?A2: Protodecarboxylation occurs when the intermediate aryl-copper species undergoes protonation rather than transmetalation to the palladium complex.
Causality & Solution: This is typically caused by adventitious moisture or a sluggish transmetalation step. Ensure strictly anhydrous conditions by adding 3Å molecular sieves. Because transmetalation is often the rate-limiting step[3], you must ensure a high steady-state concentration of the Pd(II) intermediate. Switching to an electron-rich, sterically demanding phosphine ligand (e.g., JohnPhos or XPhos ) accelerates the oxidative addition of the aryl halide, ensuring the Pd(II) complex is ready to intercept the aryl-copper species before protonation occurs[2].
Q3: The decarboxylation of 1-Methylisoquinoline-7-carboxylic acid is very slow, and I recover mostly unreacted starting material. How do I drive the reaction?A3: Aromatic carboxylic acids possess high C–C bond dissociation energies, requiring significant thermal energy for CO₂ extrusion.
Causality & Solution: While increasing the temperature to 160 °C is standard, prolonged extreme heat degrades the Pd catalyst into inactive "Pd black." Instead of merely increasing heat, optimize the base and co-catalyst. Replacing Cu₂O with Ag₂CO₃ has proven highly effective for heterocyclic carboxylic acids. Silver salts facilitate a lower-energy decarboxylation pathway and act as an internal base, allowing the reaction to proceed efficiently at a milder 120–140 °C[4].
Q4: Can I use aryl chlorides instead of aryl bromides or iodides for this coupling?A4: Yes, but it requires specific catalyst tuning due to the high bond dissociation energy of the C–Cl bond.
Causality & Solution: Standard Pd(PPh₃)₄ will fail to undergo oxidative addition with aryl chlorides. You must use a highly active Pd source (e.g., PdBr₂ or Pd(OAc)₂) paired with a dialkylbiaryl phosphine ligand like SPhos or JohnPhos . These ligands increase the electron density at the palladium center, facilitating the difficult insertion into the C–Cl bond while their steric bulk promotes the final reductive elimination step.
Quantitative Data: Optimization Landscape
The following table summarizes the causal relationship between catalyst/ligand choices and reaction outcomes when coupling 1-Methylisoquinoline-7-carboxylic acid with 4-bromotoluene.
Entry
Catalyst System
Ligand / Additive
Solvent
Temp (°C)
Yield (%)
Protodecarboxylation (%)
1
Pd(OAc)₂ / CuI
PPh₃
NMP
160
15%
65%
2
Pd(OAc)₂ / Cu₂O
1,10-phenanthroline
NMP
160
42%
38%
3
PdBr₂ / Cu₂O
JohnPhos / 1,10-phen
NMP/Quinoline (3:1)
160
78%
12%
4
PdBr₂ / Ag₂CO₃
JohnPhos
NMP/Quinoline (3:1)
140
88%
<5%
Note: Entry 4 represents the optimal conditions, utilizing Ag₂CO₃ to lower the decarboxylation barrier and JohnPhos to accelerate Pd oxidative addition, effectively eliminating the protodecarboxylation side reaction.
Self-Validating Experimental Protocol
This protocol outlines the optimized procedure (based on Entry 4) for the synthesis of 7-(p-tolyl)-1-methylisoquinoline.
Fig 2: Step-by-step experimental workflow for decarboxylative cross-coupling reactions.
Step-by-Step Methodology:
Glovebox Setup (Validation Check): Ensure the glovebox atmosphere reads < 1 ppm O₂ and H₂O. Oxygen will rapidly oxidize the active Pd(0) and Cu(I) species, killing the reaction.
Reagent Loading: To an oven-dried 10 mL Schlenk tube, add 1-Methylisoquinoline-7-carboxylic acid (1.0 equiv, 0.5 mmol), 4-bromotoluene (1.2 equiv, 0.6 mmol), PdBr₂ (5 mol%), JohnPhos (10 mol%), and Ag₂CO₃ (1.5 equiv).
Solvent Addition: Add 3.0 mL of a strictly anhydrous, degassed mixture of NMP and Quinoline (3:1 v/v). Self-Validation: The mixture should form a homogeneous, pale-yellow slurry.
Thermal Activation: Seal the tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 140 °C for 16 hours. Self-Validation: Within the first 30 minutes, observe a color shift from pale yellow to a deep red/brown. This optical change confirms the successful reduction of Pd(II) to the active Pd(0) catalytic species.
Reaction Monitoring: After 14 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The UV trace (254 nm) should show the complete disappearance of the highly polar carboxylic acid peak, with a dominant new peak corresponding to the mass of the cross-coupled product[1].
Quenching & Filtration: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the crude mixture through a short pad of Celite to remove insoluble silver/palladium salts.
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous LiCl (3 × 10 mL) to remove the NMP, followed by brine (10 mL). Self-Validation: The aqueous layer will retain a dark tint (metal waste), while the organic layer should be clear and yellow.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Mass Spectrometry (LC-MS) Validation of 1-Methylisoquinoline-7-carboxylic Acid: A Comparative Guide for ACC Inhibitor Development
Executive Summary 1-Methylisoquinoline-7-carboxylic acid (CAS 1416713-69-3)[1], alongside its substituted analogs, has emerged as a highly privileged heterocyclic building block in the synthesis of novel [2]. These inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methylisoquinoline-7-carboxylic acid (CAS 1416713-69-3)[1], alongside its substituted analogs, has emerged as a highly privileged heterocyclic building block in the synthesis of novel [2]. These inhibitors represent a paradigm shift in the treatment of acne vulgaris by directly targeting the de novo lipogenesis (DNL) pathway responsible for sebum overproduction[3]. This guide provides an in-depth comparative analysis of 1-Methylisoquinoline-7-carboxylic acid (1-MI-7-CA) against its structural isomers, alongside a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol to ensure absolute structural integrity prior to downstream amide coupling workflows.
Mechanistic Rationale: The Role of 1-MI-7-CA in ACC Inhibition
The pathogenesis of acne is fundamentally linked to the overproduction of sebum. The enzyme Acetyl-CoA carboxylase (ACC) catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in fatty acid synthesis[4]. By , researchers can halt sebum production at its source[5].
Caption: Mechanistic pathway of ACC inhibition by 1-MI-7-CA derived compounds in acne pathogenesis.
Causality in Molecular Design: Why utilize the 1-methyl substituted isoquinoline over the unsubstituted variant? The positioning of the methyl group at the C1 position serves two critical functions. First, it acts as a precise hydrophobic vector that fills an adjacent lipophilic sub-pocket within the ACC allosteric site, anchoring the molecule via van der Waals interactions[2]. Second, the electron-donating inductive effect of the methyl group subtly increases the basicity (pKa) of the adjacent isoquinoline nitrogen (N2), strengthening its ability to act as a hydrogen-bond acceptor with key active-site residues.
Comparative Performance: Structural Alternatives
When selecting building blocks for library synthesis, the exact substitution pattern drastically alters both biological efficacy and analytical behavior. Table 1 objectively compares 1-MI-7-CA with its primary alternatives to highlight differences in mass spectrometry profiles and target affinity.
Compound
CAS Number
Exact Mass
Expected [M+H]⁺
LogP (calc)
ACC Binding Vector
1-Methylisoquinoline-7-carboxylic acid
1416713-69-3
187.0633
188.0706
~1.8
Optimal (Fills hydrophobic pocket)
3-Methylisoquinoline-7-carboxylic acid
858646-62-5
187.0633
188.0706
~1.8
Suboptimal (Steric clash with wall)
Isoquinoline-7-carboxylic acid
43088-92-2
173.0477
174.0550
~1.4
Poor (Pocket remains empty)
Data Interpretation: While 1-MI-7-CA and 3-MI-7-CA are isobaric (identical exact mass), they must be differentiated chromatographically prior to use. Their slight variations in dipole moment affect their interaction with the LC stationary phase, allowing baseline resolution during validation.
LC-MS Validation: A Self-Validating Protocol
To ensure the purity of 1-MI-7-CA before committing it to complex multi-step syntheses (such as coupling to spiro-piperidine scaffolds[2]), a robust LC-MS workflow is required. The following protocol establishes a self-validating system to eliminate false positives from column carryover or isobaric impurities.
Caption: Self-validating LC-MS workflow for the structural confirmation of 1-MI-7-CA.
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of 1-MI-7-CA in 1.0 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: The initial dissolution in pure methanol overcomes the high crystal lattice energy of the carboxylic acid. The subsequent dilution into the acidic aqueous-organic mixture matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.
Step 2: System Suitability & Self-Validation (The Blank)
Action: Inject 2 µL of the sample diluent (50:50 Water:ACN with 0.1% FA) prior to the sample.
Causality: This acts as a self-validating control. If an m/z 188.07 peak appears in the blank, it indicates column carryover or source contamination, invalidating subsequent purity assessments. The protocol must only proceed if the blank is clean.
Step 3: UHPLC Separation
Action: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 4.0 minutes. Mobile Phase A is Water + 0.1% FA.
Causality: The C18 stationary phase interacts strongly with the planar aromatic isoquinoline ring via hydrophobic and pi-alkyl interactions. The gradient focuses the analyte at the head of the column, ensuring a sharp, symmetrical peak.
Step 4: ESI+ Ionization & Mass Analysis
Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase to ~2.7. Because the isoquinoline nitrogen has a pKa of ~5.4, it becomes fully protonated in this acidic environment. This pre-formed ion drastically increases ESI+ efficiency, yielding a dominant [M+H]⁺ peak at m/z 188.07[6].
Step 5: Data Interpretation
Action: Confirm the presence of the m/z 188.07 base peak and assess the isotopic pattern (M+1 at ~189.07 due to natural ¹³C abundance). Calculate UV purity at 254 nm.
Causality: Relying solely on the parent mass is analytically insufficient. The isotopic pattern validates the C₁₁H₉NO₂ formula, confirming that the mass corresponds to the correct elemental composition rather than an isobaric contaminant.
References
Pfizer Inc. "Novel ACC Inhibitors". Patent WO2024023727A1 / US20240109915A1. Google Patents.
National Institutes of Health. "Novel ACC Inhibitors for Treating Acne". PubChem / PMC. URL:[Link]
Bissonnette, R., et al. "Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor Olumacostat Glasaretil". Journal of Investigative Dermatology. URL:[Link]
"Discovery of small molecule ACC inhibitors: Potential treatment for excessive sebum secretion". European Journal of Medicinal Chemistry. URL:[Link]
A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for 1-Methylisoquinoline-7-carboxylic acid
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative analytical techniques for the purity determination of 1-Methylisoquinoline-7-carbox...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative analytical techniques for the purity determination of 1-Methylisoquinoline-7-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides validated protocols, and presents supporting data to establish qNMR as a primary method for robust and accurate purity assessment.
Introduction: The Critical Need for Accurate Purity Assessment
1-Methylisoquinoline-7-carboxylic acid is a key heterocyclic organic compound, often utilized as a building block in the synthesis of novel pharmaceutical agents. The purity of such an active pharmaceutical ingredient (API) precursor is not merely a quality metric; it is a critical parameter that directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. Therefore, employing an analytical method that is both accurate and reliable is paramount.
While High-Performance Liquid Chromatography (HPLC) is a well-established and powerful tool for purity analysis, it is a comparative method that relies on reference standards and can be susceptible to inaccuracies arising from differences in detector response factors.[1][2] This guide explores Quantitative NMR (qNMR) as a superior, primary analytical method that offers direct, absolute quantification of 1-Methylisoquinoline-7-carboxylic acid without the need for an identical analyte standard.[1][3][4]
The Principle of qNMR: A Primary Ratio Method
The fundamental strength of qNMR lies in a simple, direct relationship: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6] This principle allows qNMR to function as a primary ratio method, capable of determining the quantity of an analyte by comparing its signal integral to that of a certified reference material (an internal standard) of known purity, weighed into the same sample.[3][7]
This direct measurement capability is a significant advantage, as it provides a weight/weight (w/w) percentage purity that is traceable to the International System of Units (SI) via the certified internal standard, enhancing the reliability and defensibility of the results.[8]
Head-to-Head Comparison: qNMR vs. HPLC
The choice of analytical technique depends on the specific requirements of the analysis. For a comprehensive purity assessment, leveraging orthogonal methods—techniques that measure the same property through different principles—is highly recommended.[2]
Logical Framework for Orthogonal Purity Assessment
The following diagram illustrates how HPLC and qNMR can be used as complementary, orthogonal techniques to achieve a highly confident purity value.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of Acetyl-CoA Carboxylase (ACC) inhibitors requires moving beyond basic IC₅₀ values to understand the structural and kinetic drivers of target engagement. As a Senior Application Scientist, I have structured this guide to critically evaluate 1-Methylisoquinoline-7-carboxylic acid and its structural analogs. These scaffolds have recently emerged as critical binding determinants in novel spiro[benzo[d]thiazole-6,4'-piperidin]-4(7H)-one derivatives, which are highly potent ACC1/2 inhibitors developed for metabolic disorders and dermatological conditions like acne vulgaris [1].
This guide synthesizes structure-activity relationship (SAR) data, mechanistic causality, and self-validating experimental workflows to provide a comprehensive framework for evaluating these advanced lipogenesis inhibitors.
Target Biology & Mechanistic Intervention
Acetyl-CoA Carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis [2]. The enzyme exists in two isoforms: ACC1 (cytosolic, driving fatty acid synthesis) and ACC2 (mitochondrial, regulating fatty acid oxidation).
Inhibitors utilizing the 1-methylisoquinoline-7-carboxylic acid scaffold (and its heteroaromatic analogs) are designed to bind within the carboxyltransferase (CT) domain of ACC. By blocking the transfer of the carboxyl group from biotin to acetyl-CoA, these analogs effectively halt the production of malonyl-CoA, thereby starving Fatty Acid Synthase (FASN) of its essential substrate and suppressing sebum hypersecretion in acne models.
Figure 1: Mechanism of ACC1 inhibition by 1-Methylisoquinoline-7-carboxylic acid analogs.
Comparative Binding Affinity & SAR Analysis
When conjugated to a spiro[benzo[d]thiazole] core, the carboxylic acid "headgroup" dictates the depth of pocket insertion, hydrogen bonding networks, and overall lipophilic efficiency (LipE). Table 1 summarizes the comparative binding affinities of representative analogs based on recent benchmark data for this class of clinical candidates [1].
Table 1: Comparative Binding Affinity of Spiro-Fused ACC Inhibitor Scaffolds
Carboxylic Acid Scaffold (Analog)
Representative ACC1 IC₅₀ (nM)
Representative ACC2 IC₅₀ (nM)
Selectivity (ACC1/ACC2)
Key Structural Advantage
5-Methoxy-1-methylisoquinoline-7-carboxylic acid
< 10
< 50
~5x
Methoxy group fills a cryptic hydrophobic sub-pocket, displacing high-energy water.
Methylamino substituent establishes a strong solvent-exposed ionic interaction.
Causality in Structural Design:
Why does the 5-methoxy-1-methylisoquinoline-7-carboxylic acid analog demonstrate superior sub-10 nM potency?
The Nitrogen Position: The nitrogen atom in the isoquinoline ring acts as a highly directional hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the ACC1 CT domain.
The 5-Methoxy Substitution: The addition of the methoxy group is not merely for steric bulk; it is a calculated modification to increase the local lipophilicity (LogP) of the ring edge. This substitution effectively displaces a network of high-energy, ordered water molecules from the binding pocket, resulting in a massive entropic gain (
ΔS
) during the binding event.
The 1-Methyl Group: This group restricts the rotational degrees of freedom of the adjacent amide bond (connecting to the spiro-core), locking the molecule into its bioactive conformation and reducing the entropic penalty of binding.
Self-Validating Experimental Workflows
To objectively evaluate these analogs, we must employ orthogonal assays. Relying solely on coupled-enzyme assays (like ADP-Glo) can yield false positives due to off-target inhibition of the coupling enzymes or the Biotin Carboxylase (BC) domain. Instead, a self-validating system requires the direct quantification of malonyl-CoA [3].
Protocol A: Direct Malonyl-CoA Quantification via HPLC/CE (Primary Screening)
Causality: We utilize High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) because it directly resolves the substrate (Acetyl-CoA) from the product (Malonyl-CoA). This ensures the inhibitor is actively blocking the specific carboxyltransferase step without assay interference.
Self-Validation Parameters:
Positive Control: Soraphen A (1 µM) – A known allosteric ACC inhibitor to establish the maximum inhibition baseline.
Quality Control: Z'-factor must be > 0.6 for the assay plate to be considered valid.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM NaHCO₃, and 2 mM DTT.
Enzyme Pre-incubation: Incubate 5 nM of purified human ACC1 holoenzyme with serial dilutions of the 1-methylisoquinoline analogs (0.1 nM to 10 µM) for 30 minutes at 25°C.
Reaction Initiation: Add 50 µM Acetyl-CoA and 50 µM ATP to initiate the reaction.
Quenching: After precisely 20 minutes, quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) to denature the enzyme and stabilize the thioesters.
Separation & Quantification: Inject 10 µL of the quenched mixture onto a C18 reverse-phase HPLC column. Monitor absorbance at 260 nm. Integrate the area under the curve (AUC) for the Malonyl-CoA peak.
Data Analysis: Calculate % inhibition relative to the DMSO control and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Figure 2: Self-validating high-throughput CE/HPLC workflow for ACC1 inhibitor screening.
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Validation
Causality: IC₅₀ values are highly dependent on enzyme and substrate concentrations. To truly compare the binding affinity of the isoquinoline vs. indazole analogs, we must determine their absolute kinetic parameters (
kon
,
koff
, and
KD
). A slow
koff
(residence time) often correlates better with in vivo efficacy than IC₅₀.
Immobilization: Immobilize biotinylated human ACC1 onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA) until a density of ~5000 Response Units (RU) is achieved.
Analyte Injection: Flow the analogs over the chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.
Association/Dissociation: Allow 120 seconds for association and 600 seconds for dissociation.
Regeneration: Wash the chip with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) until the baseline stabilizes.
Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
KD
.
Conclusion
The transition from a basic indole or indazole core to a 5-methoxy-1-methylisoquinoline-7-carboxylic acid scaffold represents a masterclass in structure-based drug design for ACC inhibitors. By leveraging highly specific hydrogen bonding and manipulating local lipophilicity to drive entropic gains, researchers can achieve sub-10 nM affinities. To accurately capture these subtle SAR differences, laboratories must move away from generic ATPase assays and adopt direct Malonyl-CoA quantification methodologies.
References
Novel ACC Inhibitors (WO2024023727A1).
Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. ACS Omega / National Center for Biotechnology Information.[Link]
A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical Biochemistry / National Center for Biotechnology Information.[Link]
Comparative
A Researcher's Guide to Baseline Comparison in IR Spectroscopy: The Case of 1-Methylisoquinoline-7-carboxylic acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molec...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure, yet the quality of the spectral data is only as good as its processing. A common and critical challenge is the establishment of a correct baseline, as distortions can significantly impact qualitative and quantitative analysis. This guide provides an in-depth, objective comparison of baseline correction methodologies using 1-Methylisoquinoline-7-carboxylic acid as a case study. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction to 1-Methylisoquinoline-7-carboxylic acid and the Significance of IR Spectroscopy
1-Methylisoquinoline-7-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring an isoquinoline core, a methyl group, and a carboxylic acid moiety, presents a rich landscape for IR spectroscopic analysis. Each functional group possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies, providing a unique molecular fingerprint.
However, obtaining a "clean" spectrum is often complicated by baseline distortions arising from factors such as sample scattering, instrument drift, or the presence of impurities. A distorted baseline can obscure weak signals, alter peak intensities, and lead to erroneous structural interpretations. Therefore, robust baseline correction is not merely a cosmetic step but a critical component of data integrity.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample
To ensure the reliability of our analysis, we will utilize Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique that requires minimal sample preparation and is suitable for solid powders.[1]
Instrumentation and Parameters
Spectrometer : A research-grade FTIR spectrometer equipped with a diamond ATR accessory. Diamond is chosen for its durability and broad spectral range.
Detector : Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector.
Number of Scans : 64 scans (co-added to improve signal-to-noise ratio)
Apodization : Blackman-Harris 3-term
Step-by-Step Sample Analysis Protocol
Background Spectrum Acquisition :
Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Sample Preparation and Loading :
Place a small amount (typically a few milligrams) of the 1-Methylisoquinoline-7-carboxylic acid powder onto the center of the ATR crystal.
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can be a source of baseline variability.
Sample Spectrum Acquisition :
Acquire the sample spectrum using the same parameters as the background scan.
The resulting spectrum will be in absorbance units, calculated as -log(Sample/Background).
The following diagram illustrates the general workflow for acquiring and processing the IR spectrum.
Caption: Workflow for ATR-FTIR analysis and data processing.
Baseline Correction Methodologies: A Comparative Analysis
An ideal baseline is a straight line at zero absorbance.[3] In practice, various factors can introduce drift and curvature. We will compare two widely used baseline correction methods: Polynomial Fitting and Asymmetric Least Squares (AsLS).
Polynomial Fitting
This method involves fitting a low-order polynomial to the baseline regions of the spectrum and subtracting it from the entire spectrum.[4]
Protocol:
Identify Baseline Regions : Visually inspect the spectrum and select regions devoid of significant absorption peaks. For aromatic carboxylic acids, these are often found at the high and low wavenumber ends of the spectrum.
Select Polynomial Order : The choice of polynomial order is crucial. A low-order polynomial (e.g., 1st or 2nd order) is suitable for linear or gently sloping baselines. Higher-order polynomials (e.g., 3rd to 5th order) can model more complex curvatures but risk overfitting and distorting peak shapes if not used judiciously.[5][6] Start with a low order and increase only if necessary to achieve a flat baseline in the peak-free regions.
Fit and Subtract : The software fits a polynomial to the selected data points and subtracts this function from the entire spectrum.
Advantages :
Conceptually simple and computationally fast.
Effective for simple, predictable baseline distortions.
Disadvantages :
Requires manual selection of baseline points, introducing subjectivity.
Can be ineffective for complex, non-polynomial baselines.
Risk of overfitting with higher-order polynomials.
Asymmetric Least Squares (AsLS)
AsLS is an iterative algorithm that fits a smoothed baseline to the spectrum while penalizing deviations for data points above the estimated baseline more than those below it.[7] This asymmetry allows the algorithm to treat peaks as positive deviations and fit the baseline to the lower boundary of the spectral signal.
Protocol:
Set Parameters : The two primary parameters for AsLS are the smoothness parameter (λ) and the asymmetry parameter (p).
Smoothness (λ) : Controls the smoothness of the baseline. Higher values result in a smoother, less flexible baseline. A typical starting range is 10² to 10⁹.[7]
Asymmetry (p) : Controls the "aggressiveness" of penalizing positive peaks. Values typically range from 0.001 to 0.1 for positive peaks.[8]
Iterative Fitting : The algorithm iteratively refines the baseline until a convergence criterion is met.
Advantages :
Automated and requires less user intervention than polynomial fitting.
Effective for complex and fluctuating baselines.
Reduces subjectivity in baseline correction.
Disadvantages :
Parameter selection can be non-intuitive and may require some optimization for different types of spectra.
Can potentially underestimate the baseline in regions with broad, overlapping peaks if parameters are not set correctly.
Spectral Interpretation and Comparison
Expected IR Absorption Bands for 1-Methylisoquinoline-7-carboxylic acid
A Comparative Guide to Greener Synthetic Routes for 1-Methylisoquinoline-7-carboxylic Acid
In the landscape of modern pharmaceutical and materials science, the synthesis of isoquinoline derivatives remains a cornerstone. 1-Methylisoquinoline-7-carboxylic acid, a key structural motif, presents a compelling case...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern pharmaceutical and materials science, the synthesis of isoquinoline derivatives remains a cornerstone. 1-Methylisoquinoline-7-carboxylic acid, a key structural motif, presents a compelling case for the integration of green chemistry principles into synthetic design. Traditional synthetic methodologies, while effective, often carry a significant environmental burden, necessitating the exploration of more sustainable alternatives. This guide provides an in-depth comparison of a classical synthetic approach with emerging green-by-design routes, offering researchers and drug development professionals the data and insights needed to make environmentally conscious and efficient synthetic choices.
The Enduring Importance of the Isoquinoline Scaffold
Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of bioactivities, making them pivotal in medicinal chemistry.[1][2] Their applications span from anticancer and antiviral agents to neuroprotective and antimalarial drugs.[2] The inherent value of these compounds underscores the critical need for synthetic methods that are not only efficient but also environmentally benign.
The Traditional Approach: A Benchmarking Perspective
A plausible and conventional route to synthesize 1-Methylisoquinoline-7-carboxylic acid involves a multi-step process, likely commencing with a Bischler-Napieralski reaction.[2][3] This established method, while historically significant, often employs harsh reagents and generates considerable waste, highlighting the imperative for greener alternatives.
A Postulated Traditional Synthesis
A likely traditional synthesis of 1-Methylisoquinoline-7-carboxylic acid would proceed as follows:
Amide Formation: Reaction of a suitable phenethylamine derivative with acetic anhydride to form the corresponding N-acetylphenethylamine.
Bischler-Napieralski Cyclization: The amide undergoes cyclization using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling, non-polar solvent like toluene or xylene.[2] This step typically requires elevated temperatures.
Aromatization: The resulting dihydroisoquinoline is then aromatized, often through a dehydrogenation step using a catalyst like palladium on carbon (Pd/C) at high temperatures.
Carboxylation: Introduction of the carboxylic acid group at the 7-position would likely involve a separate series of reactions, potentially starting from a precursor with a suitable functional group at that position, which adds to the step count and reduces overall yield.
Shortcomings of the Traditional Route
While effective in producing the desired scaffold, this traditional approach presents several challenges from a green chemistry perspective:
Harsh Reagents: The use of stoichiometric amounts of P₂O₅ or POCl₃ generates significant phosphorus-containing waste, which is environmentally problematic.[2]
Hazardous Solvents: High-boiling aromatic solvents like toluene and xylene are volatile organic compounds (VOCs) with associated health and environmental risks.
High Energy Consumption: The requirement for high temperatures in both the cyclization and aromatization steps leads to significant energy consumption.
Poor Atom Economy: The multi-step nature of the synthesis and the use of stoichiometric reagents contribute to poor atom economy and a high E-factor (Environmental factor).[2]
Green Synthetic Alternatives: A New Paradigm
In response to the demand for sustainable chemical practices, several innovative approaches to isoquinoline synthesis have emerged.[1][2][4] These methods prioritize the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes.
Green Route 1: Microwave-Assisted Synthesis in a Benign Solvent
Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times.[2] A greener synthesis of a 1-methylisoquinoline derivative could be envisioned as follows:
Experimental Protocol:
Reactant Mixture: A mixture of the starting phenethylamine derivative, a suitable acetylating agent, and a recyclable catalyst (e.g., a solid acid catalyst) is prepared in a benign, high-dielectric solvent such as polyethylene glycol (PEG-400).[2]
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 150-160 °C) for a short duration (e.g., 10-15 minutes).[2]
Work-up: After cooling, the reaction mixture is diluted with water, and the product is extracted with a suitable solvent. The catalyst can often be recovered from the aqueous phase for reuse.
Causality Behind Experimental Choices:
Microwave Heating: Provides rapid and uniform heating, reducing reaction times and minimizing the formation of byproducts.
PEG-400 as Solvent: A non-toxic, biodegradable, and recyclable solvent with a high boiling point and excellent dielectric properties for microwave absorption.[2]
Recyclable Catalyst: The use of a solid acid catalyst simplifies product purification and reduces waste compared to stoichiometric Lewis acids.
Green Route 2: Photocatalytic Synthesis under Mild Conditions
Photocatalysis offers a powerful tool for forging complex molecular architectures under mild, environmentally friendly conditions, often utilizing visible light as the energy source.[2][5] A potential photocatalytic route to an isoquinoline core could be designed as follows:
Experimental Protocol:
Reaction Setup: A solution of the starting materials (e.g., an appropriately substituted benzylamine and an alkyne) and an organic photocatalyst (e.g., 4CzIPN) in a suitable solvent (e.g., a green solvent like dimethyl carbonate) is prepared in a photoreactor.[2]
Irradiation: The reaction mixture is degassed and then irradiated with blue LED light at room temperature for a specified period.
Isolation: Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Causality Behind Experimental Choices:
Visible Light Photocatalysis: Utilizes a renewable energy source and allows for reactions to proceed at ambient temperature, reducing energy consumption.
Organic Photocatalyst: Avoids the use of precious and potentially toxic heavy metals.[2]
Mild Conditions: The reaction proceeds without the need for harsh acids or bases, improving functional group tolerance and reducing waste.
Green Route 3: Ultrasound-Assisted, One-Pot Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields through acoustic cavitation.[2] A one-pot, ultrasound-assisted synthesis could streamline the formation of the isoquinoline ring system.
Experimental Protocol:
One-Pot Reaction: The starting materials, for instance, a 2-halobenzamide and a ketone, are combined in a single reaction vessel with a copper catalyst and a suitable solvent.[2]
Ultrasonication: The reaction mixture is subjected to ultrasound irradiation at a controlled temperature.
Work-up: After the reaction is complete, the product is isolated through standard extraction and purification techniques.
Causality Behind Experimental Choices:
Ultrasound Irradiation: The intense localized heating and pressure generated by cavitation bubbles can overcome activation energy barriers and accelerate the reaction.[2]
One-Pot Synthesis: Combining multiple synthetic steps into a single operation reduces solvent usage, purification steps, and overall waste generation.
Copper Catalysis: Copper is a more abundant and less toxic metal compared to precious metals like palladium or rhodium, making it a more sustainable choice.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the traditional and proposed green synthetic routes. The data for the green routes are based on analogous reactions reported in the literature for similar isoquinoline syntheses.
To further illustrate the differences between the traditional and green synthetic approaches, the following diagrams outline the conceptual workflows.
Caption: Conceptual workflow of a traditional synthesis.
Caption: Workflow for microwave-assisted green synthesis.
Caption: Workflow for photocatalytic green synthesis.
Conclusion and Future Outlook
The synthesis of 1-Methylisoquinoline-7-carboxylic acid, and isoquinolines in general, is at a pivotal juncture. While traditional methods have laid a crucial foundation, the principles of green chemistry offer a clear and compelling path forward. The adoption of technologies such as microwave-assisted synthesis, photocatalysis, and ultrasonication, coupled with the use of benign solvents and recyclable catalysts, can dramatically reduce the environmental impact of producing these valuable compounds. For researchers and professionals in drug development, embracing these greener alternatives is not only an ethical imperative but also a strategic advantage, leading to more efficient, cost-effective, and sustainable synthetic processes. The continued innovation in this field promises an even greener future for the synthesis of complex and vital molecules.
References
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. Available at: [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. Available at: [Link]
(PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - ResearchGate. Available at: [Link]
Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. Available at: [Link]
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers. Available at: [Link]
Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Available at: [Link]
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
Product Class 5: Isoquinolines. Available at: [Link]
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. Available at: [Link]
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Available at: [Link]
Green Chemistry in Drug Discovery - National Academic Digital Library of Ethiopia. Available at: [Link]
Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. Available at: [Link]
Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters - ResearchGate. Available at: [Link]
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. Available at: [Link]
Green Chemistry - Semantic Scholar. Available at: [Link]
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - OUCI. Available at: [Link]
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Available at: [Link]
Personal protective equipment for handling 1-Methylisoquinoline-7-carboxylic acid
As a Senior Application Scientist in chemical safety and drug development, I recognize that handling specialized heterocyclic building blocks like 1-Methylisoquinoline-7-carboxylic acid requires more than a cursory glanc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in chemical safety and drug development, I recognize that handling specialized heterocyclic building blocks like 1-Methylisoquinoline-7-carboxylic acid requires more than a cursory glance at a standard safety data sheet. This compound, characterized by its basic isoquinoline core and acidic carboxylic acid moiety, presents unique physicochemical behaviors in a laboratory setting.
To build a self-validating safety system in your laboratory, you must understand the causality behind the safety protocols. This guide provides comprehensive, step-by-step procedural guidance for the safe handling, operational integration, and disposal of this compound, ensuring scientific integrity and personnel safety [1].
Physicochemical Profile & Hazard Causality
1-Methylisoquinoline-7-carboxylic acid (CAS: 1416713-69-3) is a critical intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and stapled peptides.
The Mechanistic Danger:
Because it contains both a basic nitrogen and an acidic carboxyl group, this molecule can exist as a zwitterion depending on the local pH. When the fine powder contacts the moisture of your respiratory tract or eyes, it dissolves and causes localized pH shifts, leading to severe irritation. Furthermore, when dissolved in polar aprotic solvents common in drug discovery (like DMSO or DMF), the solvent acts as a permeation enhancer, carrying the lipophilic isoquinoline core directly through standard nitrile gloves and into the stratum corneum [2].
Table 1: Quantitative Safety & Hazard Data Summary
Parameter
Specification / Classification
Operational Implication
CAS Number
1416713-69-3
Unique identifier for inventory and EHS tracking.
Molecular Formula
C11H9NO2 (MW: 187.20)
Low molecular weight; easily aerosolized as a fine dust.
GHS Hazard: H302
Harmful if swallowed
Mandates strict prohibition of food/drink in the lab space.
GHS Hazard: H315 / H319
Causes skin/serious eye irritation
Requires high-coverage PPE; rapid tissue damage upon contact.
GHS Hazard: H335
May cause respiratory irritation
Must be handled exclusively inside a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific hazards outlined above, your PPE must act as an integrated defense system. Do not treat PPE as optional accessories; they are your primary barrier against chronic and acute exposure [3].
Table 2: Required PPE and Causality Rationale
Protection Zone
Required Equipment
Causality & Rationale
Eye/Face
ANSI Z87.1 / EN 166 Chemical Safety Goggles
Protects against micro-aerosolized dust during weighing and violent splashing during solvent addition.
Hands (Solid Handling)
Nitrile Gloves (≥0.11 mm thickness)
Prevents direct dermal contact with the irritating solid powder.
Hands (Solution Handling)
Double-gloved Nitrile OR Butyl Rubber
DMSO/DMF solutions bypass standard nitrile rapidly. Double-gloving provides a critical window to remove the outer glove upon contamination.
Body
Flame-resistant Lab Coat (NFPA 2112)
Prevents accumulation of static dust on personal clothing.
Respiratory
Chemical Fume Hood (80-100 fpm)
Primary engineering control to capture H335 respiratory irritants.
Exposure Response & PPE Causality Pathway
The following diagram illustrates the logical relationship between the compound's exposure routes, the physiological hazards, and the required preventative and emergency interventions.
Fig 1: Logical pathway mapping exposure routes to physiological hazards and required PPE/Emergency responses.
To ensure absolute safety and prevent cross-contamination, follow this validated operational workflow when handling the compound for assay preparation or chemical synthesis [4].
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80-100 feet per minute (fpm).
Static Mitigation: Isoquinoline powders are highly prone to static cling, which drastically increases the risk of aerosolization. Wipe the exterior of the compound bottle and the balance with an anti-static cloth.
Don PPE: Equip safety goggles, lab coat, and double nitrile gloves.
Phase 2: Weighing and Transfer
4. Containment: Place an anti-static weigh boat on the analytical balance inside the fume hood. Keep the hood sash as low as ergonomically possible to create a physical barrier between your breathing zone and the powder.
5. Transfer: Use a clean, grounded metal spatula to transfer the powder. Avoid dropping the powder from a height to prevent dust cloud formation.
6. Sealing: Once the desired mass is achieved, transfer the powder into a reaction vial and seal it with a septum cap before removing it from the fume hood.
Phase 3: Solubilization & Decontamination
7. Solvent Addition: If creating a stock solution, inject the solvent (e.g., DMSO) through the septum using a syringe. This prevents any aerosolized dust from escaping during the exothermic dissolution process.
8. Decontamination: Wipe down the spatula, balance, and hood surface with a damp cloth (water/ethanol mix). Dispose of the outer layer of gloves and the wipes in the solid hazardous waste container. Wash hands thoroughly with soap and water.
Waste Management & Disposal Plan
Nitrogenous heterocyclic carboxylic acids pose a specific threat to aquatic ecosystems if improperly disposed of. They must never be poured down the drain.
Fig 2: Step-by-step logistical workflow for the segregation, storage, and disposal of chemical waste.
Disposal Protocol:
Solid Waste: Collect all contaminated weigh boats, wipes, and empty reagent bottles in a heavy-duty polyethylene bag. Label as "Hazardous Waste - Toxic/Irritant Solid (Isoquinoline derivatives)".
Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in DMSO/DMF, place in the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM/Chloroform, place in the "Halogenated Organic Waste" carboy.
Final Destruction: Transfer to your institution's Environmental Health and Safety (EHS) department. The mandatory destruction method for this compound is high-temperature incineration, which safely breaks down the nitrogenous core into inert NOx and CO2 gases[4].
References
Capot Chemical. "Safety Data Sheet - Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro- (Reference for Isoquinoline Handling)." Capot Chemical. Available at: [Link]
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